Ceefourin 2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
348148-51-6 |
|---|---|
Molecular Formula |
C15H9ClF3N3O2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) |
InChI Key |
ZGYIZPUVZOKRHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ceefourin-2; Ceefourin 2; Ceefourin2; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ceefourin 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceefourin 2 is a potent and highly selective small molecule inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4). Identified through high-throughput screening, this compound offers a significant improvement over previously available MRP4 inhibitors due to its high selectivity and low cellular toxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on MRP4-mediated transport and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting MRP4.
Core Mechanism of Action: Selective Inhibition of MRP4
The primary mechanism of action of this compound is the direct inhibition of the efflux function of the MRP4 transporter. MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which utilizes the energy from ATP hydrolysis to transport a wide range of endogenous and exogenous substrates across cellular membranes. By selectively binding to and inhibiting MRP4, this compound prevents the efflux of MRP4 substrates from the cell, leading to their intracellular accumulation.
Quantitative Inhibition Profile
This compound has been demonstrated to be a potent inhibitor of MRP4-mediated transport of various substrates. The half-maximal inhibitory concentrations (IC50) have been determined in cell-based assays, showcasing its efficacy.
| Substrate | Cell Line | IC50 (µM) | Reference |
| D-luciferin | HEK293-MRP4 | 7.0 | [1] |
| Cyclic AMP (cAMP) | MEG-01 | Not explicitly quantified, but shown to increase intracellular and decrease extracellular cAMP | [2] |
| 6-mercaptopurine (6-MP) | Jurkat | Shown to enhance 6-MP induced apoptosis | [3] |
Selectivity Profile
A key advantage of this compound is its high selectivity for MRP4 over other clinically relevant ABC transporters. This minimizes off-target effects, making it a valuable tool for specifically studying the function of MRP4.
| Transporter | Inhibition Observed | Reference |
| P-glycoprotein (P-gp/ABCB1) | No detectable inhibition | [1] |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | No detectable inhibition | [1] |
| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | No detectable inhibition | [1] |
| Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) | No detectable inhibition | [4] |
| Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) | No detectable inhibition | [4] |
| Multidrug Resistance-Associated Protein 5 (MRP5/ABCC5) | No detectable inhibition | [4] |
Impact on Signaling Pathways
The inhibition of MRP4 by this compound has significant implications for various cellular signaling pathways, primarily due to the accumulation of endogenous MRP4 substrates such as cyclic adenosine monophosphate (cAMP).
Modulation of the cAMP Signaling Pathway
MRP4 is a key transporter responsible for the efflux of cAMP from cells, thereby regulating intracellular cAMP levels. By blocking this efflux, this compound leads to an increase in intracellular cAMP concentrations. This, in turn, can activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various target proteins and subsequent modulation of cellular processes like proliferation, differentiation, and apoptosis.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
High-Throughput Screening (HTS) for MRP4 Inhibitors
The identification of this compound was accomplished through a cell-based high-throughput screening assay.
Protocol:
-
Cell Plating: Human Embryonic Kidney 293 (HEK293) cells overexpressing MRP4 (HEK293-MRP4) are seeded into 384-well microplates.
-
Compound Addition: A library of small molecules, including this compound, is added to the wells at a defined concentration.
-
Substrate Addition: A known MRP4 substrate, such as the chemotherapeutic agent 6-mercaptopurine (6-MP), is added to the wells.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow for MRP4-mediated transport and subsequent cellular effects.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the sulforhodamine B (SRB) assay.
-
Hit Identification: Compounds that lead to a significant decrease in cell viability in the presence of the MRP4 substrate are identified as potential inhibitors.
Cellular Transport Assays
To confirm the inhibitory activity of this compound on MRP4-mediated transport, cell-based efflux assays are performed.
Protocol using D-luciferin:
-
Cell Culture: HEK293-MRP4 cells are cultured to confluency in appropriate multi-well plates.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Substrate Loading: The MRP4 substrate, D-luciferin, is added to the cells and allowed to be taken up.
-
Efflux Measurement: The amount of D-luciferin remaining in the cells or effluxed into the medium is quantified over time, often using a bioluminescence assay.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.
Cytotoxicity Assays
The cellular toxicity of this compound is assessed to determine its therapeutic window.
Protocol using MTT Assay:
-
Cell Seeding: A panel of cancer and non-cancer cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for formazan crystal formation in viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of cell growth is determined.
Microsomal and Acid Stability Assays
The metabolic stability of this compound is evaluated to predict its in vivo pharmacokinetic properties.
Microsomal Stability Protocol:
-
Incubation Mixture: this compound is incubated with liver microsomes (e.g., human or mouse) in the presence of an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of remaining this compound is quantified by LC-MS/MS.
-
Half-life Calculation: The in vitro half-life (t1/2) is calculated from the rate of disappearance of the compound.
Acid Stability Protocol:
-
Incubation: this compound is incubated in a solution mimicking gastric acid conditions (e.g., pH 2) at 37°C.
-
Sampling: Aliquots are collected at different time intervals.
-
Quantification: The amount of intact this compound is determined by a suitable analytical method like HPLC.
-
Stability Assessment: The degradation rate and half-life in acidic conditions are calculated.
Conclusion
This compound is a highly potent and selective inhibitor of the MRP4 transporter. Its mechanism of action involves the direct blockade of MRP4-mediated substrate efflux, leading to the intracellular accumulation of signaling molecules like cAMP. This targeted action, combined with its favorable selectivity and low toxicity profile, establishes this compound as an invaluable research tool for elucidating the diverse physiological and pathophysiological roles of MRP4. Furthermore, its properties suggest potential therapeutic applications in conditions where MRP4 activity is implicated, such as chemoresistance in cancer and certain inflammatory disorders. The detailed protocols provided herein serve as a foundation for further investigation into the promising capabilities of this compound.
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Ceefourin 2: A Selective MRP4 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of Ceefourin 2, a potent and highly selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4/ABCC4). It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Introduction
Multidrug Resistance Protein 4 (MRP4) is a member of the ATP-binding cassette (ABC) transporter superfamily, functioning as an organic anion efflux pump.[1][2] MRP4 is implicated in the transport of a wide array of endogenous signaling molecules, such as cyclic nucleotides (cAMP and cGMP), and various drugs, including anticancer and antiviral agents.[1][2] Its overexpression in cancer cells is a significant contributor to multidrug resistance, a major hurdle in effective chemotherapy.[3] The lack of highly selective inhibitors has historically hampered the elucidation of MRP4's specific physiological and pathological roles.[1] this compound, identified through high-throughput screening, has emerged as a valuable chemical tool to address this gap, demonstrating high potency and selectivity for MRP4.[1][2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, highlighting its inhibitory potency, selectivity, and general characteristics.
Table 1: Inhibitory Potency of this compound against MRP4
| Substrate | Assay System | IC50 Value (µM) |
| D-luciferin | HEK293-MRP4 cells with stable luciferase expression | 7.0 |
Table 2: Selectivity Profile of this compound
| Transporter | Common Name | Inhibition at 50 µM | IC50 Value (µM) |
| ABCB1 | P-glycoprotein (P-gp) | No detectable inhibition | > 50 |
| ABCG2 | Breast Cancer Resistance Protein (BCRP) | No detectable inhibition | > 50 |
| ABCC1 | Multidrug Resistance-Associated Protein 1 (MRP1) | No detectable inhibition | > 50 |
| ABCC2 | Multidrug Resistance-Associated Protein 2 (MRP2) | No detectable inhibition | > 50 |
| ABCC3 | Multidrug Resistance-Associated Protein 3 (MRP3) | No detectable inhibition | > 50 |
| ABCC5 | Multidrug Resistance-Associated Protein 5 (MRP5) | No detectable inhibition | > 50 |
Table 3: Cytotoxicity and Stability of this compound
| Parameter | Cell Lines/System | Result |
| Cellular Toxicity (IC50) | Various normal and cancer cell lines | > 50 µM |
| Metabolic Stability | Mouse liver microsomal assay | > 30 minutes |
| Acid Stability (t1/2) | pH 2, 37°C | < 2 hours |
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of the MRP4 transporter. While the precise molecular interactions are still under investigation, studies on the related compound, Ceefourin 1, suggest a competitive inhibition mechanism.[4] It is hypothesized that this compound binds to the substrate-binding pocket of MRP4, thereby preventing the transport of endogenous and xenobiotic substrates across the cell membrane.[4] This leads to the intracellular accumulation of MRP4 substrates.
Caption: Proposed competitive inhibition of MRP4 by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
MRP4 Inhibition Assay (Bioluminescence-based)
This assay indirectly measures MRP4 activity by quantifying the efflux of its substrate, D-luciferin, from cells engineered to express both MRP4 and luciferase.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably co-expressing MRP4 and luciferase in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
- Seed the cells into white, clear-bottom 96-well plates at a density of 5 x 10³ cells per well.[3]
- Allow cells to attach and grow overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Treatment:
- Prepare a serial dilution of this compound in assay buffer (e.g., HBSS).
- Remove the culture medium from the wells and wash once with assay buffer.
- Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MK-571).
3. Substrate Addition and Incubation:
- Add D-luciferin to all wells at a final concentration of 5 µM.
- Incubate the plate at 37°C for 30 minutes.
4. Luminescence Measurement:
- Measure the luminescence in each well using a plate-reading luminometer.
5. Data Analysis:
- Subtract the background luminescence from wells containing no cells.
- Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known inhibitor, representing 100% inhibition).
- Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Seed [label="Seed HEK293-MRP4-Luc\ncells in 96-well plate"];
Incubate1 [label="Incubate overnight"];
Wash [label="Wash cells"];
Add_Inhibitor [label="Add this compound dilutions"];
Add_Substrate [label="Add D-luciferin"];
Incubate2 [label="Incubate for 30 min"];
Read_Luminescence [label="Measure luminescence"];
Analyze [label="Calculate IC50"];
End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Seed;
Seed -> Incubate1;
Incubate1 -> Wash;
Wash -> Add_Inhibitor;
Add_Inhibitor -> Add_Substrate;
Add_Substrate -> Incubate2;
Incubate2 -> Read_Luminescence;
Read_Luminescence -> Analyze;
Analyze -> End;
}
Caption: Workflow for the bioluminescence-based MRP4 inhibition assay.
Cellular Toxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
- Seed various cancer and normal cell lines in 96-well plates at a density of 1 x 10⁴ cells/well.[5]
- Allow the cells to adhere overnight.
2. Compound Incubation:
- Treat the cells with a range of this compound concentrations for 72 hours.[5]
3. MTT Addition and Incubation:
- Remove the treatment medium.
- Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
4. Formazan Solubilization:
- Remove the MTT solution.
- Add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
- Incubate for 15 minutes with shaking.[5]
5. Absorbance Measurement:
- Measure the absorbance at 492 nm using a microplate reader.[5]
6. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC50 value from the dose-response curve.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing mouse liver microsomes (0.415 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).[6]
2. Incubation:
- Add this compound (final concentration of 2 µM) to the microsomal mixture.[6]
- Initiate the metabolic reaction by adding an NADPH-regenerating system (3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[6]
- Incubate the mixture at 37°C with shaking.[6]
3. Sampling and Reaction Termination:
- Collect aliquots at multiple time points (e.g., 0, 7, 15, 25, and 40 minutes).[6]
- Stop the reaction by adding 5 volumes of ice-cold acetonitrile containing an internal standard.[6]
4. Sample Processing and Analysis:
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
5. Data Analysis:
- Plot the percentage of remaining this compound against time.
- Calculate the half-life (t1/2) from the slope of the linear regression of the natural log of the remaining compound versus time.
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prepare_Microsomes [label="Prepare liver microsome\nreaction mixture"];
Add_Compound [label="Add this compound"];
Initiate_Reaction [label="Add NADPH regenerating system"];
Incubate [label="Incubate at 37°C"];
Take_Samples [label="Collect samples at\nvarious time points"];
Stop_Reaction [label="Terminate reaction with\nice-cold acetonitrile"];
Centrifuge [label="Centrifuge to\nprecipitate proteins"];
Analyze_LCMS [label="Analyze supernatant\nby LC-MS/MS"];
Calculate_Stability [label="Calculate half-life"];
End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prepare_Microsomes;
Prepare_Microsomes -> Add_Compound;
Add_Compound -> Initiate_Reaction;
Initiate_Reaction -> Incubate;
Incubate -> Take_Samples;
Take_Samples -> Stop_Reaction;
Stop_Reaction -> Centrifuge;
Centrifuge -> Analyze_LCMS;
Analyze_LCMS -> Calculate_Stability;
Calculate_Stability -> End;
}
Caption: Workflow for the mouse liver microsomal stability assay.
Conclusion
This compound represents a significant advancement in the study of MRP4 biology. Its high potency and, critically, its selectivity over other ABC transporters make it an invaluable tool for dissecting the specific roles of MRP4 in health and disease.[1][3] The low cytotoxicity and favorable stability profile further enhance its utility in a variety of in vitro and potentially in vivo experimental settings.[1] This technical guide provides a foundational resource for researchers and drug developers aiming to leverage this compound in their investigations of MRP4-mediated processes and in the pursuit of novel therapeutic strategies targeting multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Discovery and Development of Ceefourin 2: A Selective MRP4 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ceefourin 2 is a potent and highly selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4).[1] Discovered through high-throughput screening, this compound, a pyrazolopyrimidine compound, has emerged as a critical tool for investigating the physiological and pathological roles of MRP4.[1] MRP4 is an ATP-dependent efflux pump responsible for the transport of a diverse range of endogenous and exogenous substances, including cyclic nucleotides (cAMP and cGMP), prostaglandins, and various chemotherapeutic agents.[1][2] The overexpression of MRP4 is a known mechanism of multidrug resistance in various cancers, making it a key therapeutic target.[3] this compound's high selectivity for MRP4, coupled with its low cellular toxicity, distinguishes it from less specific inhibitors like MK-571 and positions it as a promising candidate for further preclinical and clinical development.[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compound, Ceefourin 1, for comparative purposes.
Table 1: In Vitro Potency of this compound and Ceefourin 1
| Compound | Target | Substrate | Assay System | IC50 (µM) | Reference |
| This compound | MRP4 | D-luciferin | HEK293-MRP4 cells | 7.0 | [1] |
| Ceefourin 1 | MRP4 | D-luciferin | HEK293-MRP4 cells | 1.5 | [1] |
Table 2: Cellular Toxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HSF | Normal Human Skin Fibroblasts | >50 | [5] |
| MRC5 | Normal Human Lung Fibroblasts | >50 | [5] |
| BE(2)-C | Neuroblastoma | >50 | [5] |
| IMR-32 | Neuroblastoma | >50 | [5] |
| SK-N-SH | Neuroblastoma | >50 | [5] |
| SHEP | Neuroblastoma | >50 | [5] |
| HEPG2 | Hepatocellular Carcinoma | >50 | [5] |
| LNCaP | Prostate Cancer | >50 | [5] |
| SJ-G2 | Glioblastoma | >50 | [5] |
| MCF7 | Breast Cancer | >50 | [5] |
Table 3: Selectivity and Stability of this compound
| Parameter | Result | Reference |
| ABC Transporter Selectivity | No detectable inhibition of P-gp, ABCG2, MRP1, MRP2, MRP3, and MRP5 | [1] |
| Microsomal Stability | Stable (>30 min in mouse liver microsomal assay) | [1] |
| Acid Stability | Limited (half-life < 2 hr at 37°C, pH 2) | [1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the discovery and characterization of this compound are provided below.
High-Throughput Screening for MRP4 Inhibition (Bioluminescence Assay)
This assay was the primary method used to identify this compound from a small-molecule library. It measures the ability of a compound to inhibit the MRP4-mediated efflux of D-luciferin from cells engineered to express both MRP4 and luciferase.
Principle: In HEK293 cells stably expressing MRP4 and luciferase, D-luciferin is actively transported out of the cell by MRP4. Inhibition of MRP4 leads to the intracellular accumulation of D-luciferin. Upon cell lysis and the addition of ATP, the accumulated D-luciferin is converted by luciferase into a detectable bioluminescent signal. The intensity of the light produced is directly proportional to the degree of MRP4 inhibition.
Protocol:
-
Cell Seeding: Seed HEK293-MRP4-luciferase cells in 384-well white, clear-bottom plates at a density of 1 x 104 cells per well in 50 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Add 100 nL of test compounds (dissolved in DMSO) to each well using a pin-transfer system to achieve a final concentration of 10 µM. Include wells with DMSO only as a negative control and a known MRP4 inhibitor (e.g., 50 µM MK-571) as a positive control.
-
Substrate Addition: Add 10 µL of D-luciferin solution (final concentration 3 µM) to all wells.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Lysis and Luminescence Measurement: Add 20 µL of a lysis buffer containing ATP to each well. Measure the bioluminescence using a plate-based luminometer.
-
Data Analysis: Normalize the luminescence signal of the compound-treated wells to the positive and negative controls to determine the percentage of MRP4 inhibition.
Assessment of Intracellular cAMP Levels (VASP Phosphorylation Assay)
This assay is used to confirm the mechanism of action of this compound by measuring the downstream effects of increased intracellular cAMP.
Principle: Inhibition of MRP4 by this compound prevents the efflux of cAMP, leading to its intracellular accumulation. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157. The level of phosphorylated VASP (pVASP) can be quantified using flow cytometry with a phosphorylation-specific antibody, serving as a surrogate measure of intracellular cAMP levels.
Protocol:
-
Cell Preparation: Use a suitable cell line known to express MRP4 (e.g., Jurkat cells or platelets). Wash and resuspend the cells in a suitable buffer (e.g., Tyrode's buffer).
-
Compound Incubation: Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Stimulation: Stimulate the cells with an agent that increases cAMP production, such as Prostaglandin E1 (PGE1), for 10 minutes.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature, followed by permeabilization with a permeabilization buffer (e.g., 0.1% Triton X-100) for 5 minutes.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for pVASP (Ser157) and an antibody against a platelet-specific marker if using platelets (e.g., CD41).
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the pVASP signal.
-
Data Analysis: Compare the MFI of pVASP in this compound-treated cells to the vehicle-treated control to determine the effect on intracellular cAMP levels.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of prostaglandin efflux by MRP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MRP4 in Multidrug Resistance: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers and other diseases. A key player in this phenomenon is the Multidrug Resistance-Associated Protein 4 (MRP4), also known as ABCC4. A member of the ATP-binding cassette (ABC) transporter superfamily, MRP4 functions as an efflux pump, actively transporting a wide array of substrates out of cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[1] This guide provides a comprehensive technical overview of the role of MRP4 in multidrug resistance, focusing on its substrates and inhibitors, involvement in key signaling pathways, and the experimental methodologies used to study its function.
MRP4: A Versatile Efflux Transporter
MRP4 is a 170-kDa protein characterized by two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs), a typical architecture for ABC transporters.[2] It is expressed in various tissues, including the kidneys, liver, and blood-brain barrier, where it plays a physiological role in the transport of endogenous molecules.[1][3] However, its overexpression in cancer cells is frequently associated with resistance to a broad spectrum of chemotherapeutic agents.[3]
Substrates and Inhibitors of MRP4
MRP4 exhibits broad substrate specificity, transporting a diverse range of endogenous and xenobiotic compounds. This promiscuity is a key factor in its contribution to multidrug resistance. The following tables summarize the known substrates and inhibitors of MRP4, along with their reported kinetic parameters and inhibitory concentrations.
Table 1: Substrates of MRP4
| Substrate Class | Specific Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell Type/System | Reference |
| Anticancer Drugs | Methotrexate | 235 ± 8 (IC50) | - | HEK293 cells | [4] |
| 6-Mercaptopurine | - | - | HEK293/MRP4 cells | [5][6][7] | |
| Topotecan | - | - | - | [2] | |
| Antiviral Drugs | Adefovir | - | - | - | |
| Tenofovir | - | - | - | ||
| Endogenous Molecules | Prostaglandin E1 (PGE1) | - | - | Insect cell vesicles | [8] |
| Prostaglandin E2 (PGE2) | - | - | Insect cell vesicles | [8] | |
| Cyclic AMP (cAMP) | - | - | U937 cell vesicles | [9] | |
| Cyclic GMP (cGMP) | 180 ± 20 | 58 ± 4 | HEK293 cells | [4] | |
| Urate | - | - | HEK293 cells | [4] |
Table 2: Inhibitors of MRP4
| Inhibitor | IC50 (µM) | Cell Type/System | Reference |
| MK-571 | 50 | HEK293/MRP4 cells | [5][7] |
| Indomethacin | - | HEK293 cells | [8] |
| Probenecid | - | U937 cells | [9] |
| Compound 23 (Cpd23) | 5 | HEK293/MRP4 cells | [5] |
MRP4 Expression in Drug-Resistant Cancer Cell Lines
The overexpression of MRP4 is a common feature of various drug-resistant cancer cell lines. This increased expression directly correlates with the observed resistance phenotype.
Table 3: MRP4 Expression in Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | MRP4 mRNA Expression (copies/103 GAPDH) | Reference |
| KU812 | Chronic Myelocytic Leukemia | - | 151 | [10] |
| KG-1 | Acute Myelocytic Leukemia | - | 23 | [10] |
| U937 | Lymphoma | - | 23 | [10] |
| RPMI 1788 | Healthy Blood Cells | - | 12 | [10] |
MRP4 in Cellular Signaling Pathways
Beyond its role as a drug efflux pump, MRP4 is intricately involved in key cellular signaling pathways by transporting signaling molecules. This function adds another layer of complexity to its role in cancer progression and drug resistance.
The cAMP/PKA/CREB Signaling Pathway
Cyclic AMP (cAMP) is a crucial second messenger that regulates a multitude of cellular processes, including proliferation and differentiation.[9][11] MRP4 actively transports cAMP out of the cell, thereby modulating intracellular cAMP levels.[9] Overexpression of MRP4 can lead to decreased intracellular cAMP, which in turn affects the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[11] Alterations in the cAMP/PKA/CREB pathway have been implicated in cancer cell proliferation and survival.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. biomedres.us [biomedres.us]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor MK-571 on methotrexate distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating the Biological Functions of MRP4 with the Selective Inhibitor Ceefourin 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug Resistance Protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter superfamily encoded by the ABCC4 gene, has emerged as a critical player in various physiological and pathophysiological processes. Beyond its recognized role in conferring resistance to a wide array of therapeutic agents, MRP4 is a key transporter of endogenous signaling molecules, including cyclic nucleotides (cAMP and cGMP) and prostaglandins.[1][2][3] This dual function positions MRP4 as a pivotal regulator of cellular signaling and a promising therapeutic target in diverse diseases, from cancer to cardiovascular disorders. The lack of highly selective inhibitors has long hampered the precise elucidation of MRP4's biological roles. The advent of Ceefourin 2, a potent and highly selective MRP4 inhibitor, provides a powerful tool to dissect its functions with unprecedented specificity.[2][4] This technical guide offers an in-depth exploration of the biological functions of MRP4, with a focus on utilizing this compound as a chemical probe. It provides quantitative data on MRP4 inhibition, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Biological Functions of MRP4
MRP4 is an organic anion transporter that actively effluxes a broad range of substrates from the cell in an ATP-dependent manner.[2] Its substrate profile includes both exogenous drugs and endogenous signaling molecules, highlighting its importance in pharmacology and cell biology.
Role in Drug Resistance
MRP4 contributes to multidrug resistance in cancer by actively pumping out chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. Substrates of MRP4 in this context include methotrexate, topotecan, and the active metabolites of irinotecan (SN-38) and thiopurines (e.g., 6-mercaptopurine).[3][5]
Transport of Endogenous Signaling Molecules
A defining feature of MRP4 is its ability to transport key signaling molecules, thereby modulating their intracellular concentrations and downstream effects.
-
Cyclic Nucleotides (cAMP and cGMP): MRP4 is a primary transporter for the efflux of cAMP and cGMP from cells.[6][7] By controlling the intracellular levels of these second messengers, MRP4 influences a multitude of signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis.[6][7] Inhibition of MRP4 leads to an accumulation of intracellular cAMP, which can, for example, activate Protein Kinase A (PKA) and subsequently the transcription factor CREB (cAMP response element-binding protein).[8]
-
Prostaglandins: MRP4 is a key transporter of prostaglandins, such as prostaglandin E2 (PGE2).[9][10] Prostaglandins are lipid compounds that act as signaling molecules in a wide range of physiological processes, including inflammation, pain, and cardiovascular function. The efflux of prostaglandins by MRP4 is a critical step in their signaling cascade, as they typically act on cell surface receptors of neighboring cells.[9]
This compound: A Selective MRP4 Inhibitor
This compound is a pyrazolopyrimidine-containing compound identified through high-throughput screening as a potent and highly selective inhibitor of MRP4.[2][4] Its selectivity for MRP4 over other ABC transporters, such as P-glycoprotein (Pgp), Breast Cancer Resistance Protein (BCRP), and other MRP family members (MRP1, MRP2, MRP3, and MRP5), makes it an invaluable tool for specifically investigating MRP4 function.[4]
Quantitative Data: Inhibition of MRP4 by this compound
The inhibitory potency of this compound against MRP4-mediated transport has been quantified for various substrates. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's efficacy.
| Substrate | IC50 of this compound (µM) | Cell System | Assay Type | Reference |
| D-luciferin | 7.0 | HEK293-MRP4 cells with stable luciferase expression | Bioluminescence assay | [4] |
Further research is required to establish the IC50 values of this compound for other key MRP4 substrates such as cAMP, cGMP, and prostaglandins.
Selectivity Profile of this compound:
This compound exhibits no detectable inhibition of other major ABC transporters, including Pgp, ABCG2, MRP1, MRP2, MRP3, and MRP5, underscoring its high selectivity for MRP4.[4]
Experimental Protocols
Vesicular Transport Assay for MRP4 Inhibition
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing MRP4 and the inhibition of this transport by compounds like this compound.
Materials:
-
HEK293 cell membranes overexpressing human MRP4 (and control membranes)
-
This compound
-
Radiolabeled or fluorescent MRP4 substrate (e.g., [³H]cAMP, [³H]PGE2, or a fluorescent cAMP analog)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 70 mM KCl, pH 7.4)
-
ATP and AMP solutions
-
Stop Solution (ice-cold Assay Buffer)
-
Scintillation fluid (for radiolabeled substrates) or a fluorescence plate reader
Procedure:
-
Vesicle Preparation: Thaw MRP4-expressing and control membrane vesicles on ice.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, the MRP4 substrate, and varying concentrations of this compound (or vehicle control).
-
Initiate Transport: Add ATP to the reaction mixture to initiate transport. For negative controls, add AMP instead of ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for substrate transport into the vesicles.
-
Stop Reaction: Terminate the transport reaction by adding ice-cold stop solution.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Washing: Wash the filters with ice-cold stop solution to remove any remaining unincorporated substrate.
-
Quantification:
-
For radiolabeled substrates: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates: Elute the substrate from the vesicles and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based MRP4 Inhibition Assay
This assay measures the accumulation of an MRP4 substrate within intact cells upon inhibition of MRP4-mediated efflux by this compound.
Materials:
-
HEK293 cells overexpressing MRP4 (and a parental control cell line)
-
This compound
-
Fluorescent MRP4 substrate (e.g., a fluorescent cAMP analog)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the MRP4-overexpressing and control cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in cell culture medium for a specific duration (e.g., 30-60 minutes).
-
Substrate Loading: Add the fluorescent MRP4 substrate to the cells and incubate for a defined period to allow for substrate uptake and efflux.
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of MRP4-mediated efflux. Calculate the IC50 value by plotting the increase in fluorescence against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
MRP4-Mediated cAMP Efflux and Downstream Signaling
Inhibition of MRP4 by this compound leads to the intracellular accumulation of cAMP, which can activate PKA. PKA, in turn, can phosphorylate and activate the transcription factor CREB, leading to changes in gene expression.
Caption: MRP4-mediated cAMP efflux and its inhibition by this compound.
MRP4-Mediated Prostaglandin E2 Efflux
MRP4 plays a crucial role in the transport of PGE2 out of the cell, where it can then bind to its receptors on the same or neighboring cells to elicit a biological response.
Caption: MRP4-mediated prostaglandin E2 (PGE2) efflux and its inhibition.
Experimental Workflow for Investigating MRP4 Function Using this compound
A logical workflow for studying the biological functions of MRP4 using this compound would involve a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for studying MRP4 inhibition.
Conclusion
The selective MRP4 inhibitor this compound is a powerful tool for dissecting the multifaceted biological roles of MRP4. By modulating the transport of key signaling molecules like cAMP and prostaglandins, MRP4 influences a wide range of cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute robust investigations into the function of MRP4 and to explore its potential as a therapeutic target in various diseases. The continued use of selective inhibitors like this compound will undoubtedly deepen our understanding of this important ABC transporter and may pave the way for novel therapeutic strategies.
References
- 1. Regulation of cAMP homeostasis by the efflux protein MRP4 in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 3. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The positive effect of selective prostaglandin E2 receptor EP2 and EP4 blockade on cystogenesis in vitro is counteracted by increased kidney inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Role of cAMP in the Transcriptional Regulation of Multidrug Resistance-Associated Protein 4 (MRP4) in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of cAMP and Prostaglandin E2 Transport by Multidrug Resistance Protein 4 Deficiency Alters cAMP-Mediated Signaling and Nociceptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple drug resistance-associated protein (MRP4) exports prostaglandin E2 (PGE2) and contributes to metastasis in basal/triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ceefourin 2 and its Impact on Prostaglandin Efflux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of Ceefourin 2 on prostaglandin efflux, a critical process in numerous physiological and pathological signaling pathways. This compound has been identified as a potent and selective inhibitor of the Multidrug Resistance Protein 4 (MRP4), an ATP-binding cassette (ABC) transporter responsible for the cellular export of various signaling molecules, including prostaglandins. This document summarizes the existing knowledge, presents available quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the involved pathways and workflows.
Introduction: Prostaglandin Efflux and the Role of MRP4
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Their signaling is tightly regulated, in part, by their transport across cell membranes. While the synthesis of prostaglandins has been extensively studied, their mechanism of release from cells is an equally critical, though historically less understood, aspect of their biological activity.
The Multidrug Resistance Protein 4 (MRP4), also known as ABCC4, has emerged as a key transporter responsible for the efflux of prostaglandins, particularly prostaglandin E1 (PGE1) and E2 (PGE2), from cells.[1][2] MRP4 is an ATP-dependent efflux pump that actively transports a wide range of endogenous and xenobiotic substances.[3] By exporting prostaglandins to the extracellular space, MRP4 increases their local concentration, allowing them to interact with their cognate G-protein coupled receptors on the same or neighboring cells, thereby initiating downstream signaling cascades.[3]
This compound: A Selective MRP4 Inhibitor
This compound is a small molecule that has been identified as a highly selective inhibitor of MRP4.[1] Its selectivity for MRP4 over other ABC transporters, such as P-glycoprotein (P-gp), ABCG2 (BCRP), and other MRP family members, makes it a valuable tool for dissecting the specific functions of MRP4 in cellular processes.[1] Inhibition of MRP4 by this compound is expected to block the efflux of its substrates, leading to their intracellular accumulation and a reduction in their extracellular signaling activities.
Quantitative Data on this compound and MRP4 Inhibition
| Inhibitor | Substrate | Assay System | IC50 Value | Reference |
| This compound | D-luciferin | HEK293-MRP4 cells | 7.0 µM |
Note: The IC50 value for prostaglandin efflux would need to be determined experimentally using the protocols outlined below.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis and Efflux Pathway
The following diagram illustrates the synthesis of prostaglandins from arachidonic acid and their subsequent efflux from the cell, a process mediated by MRP4 and inhibited by this compound.
Caption: Prostaglandin E2 (PGE2) synthesis and efflux pathway mediated by MRP4 and its inhibition by this compound.
Experimental Workflow: In Vitro Prostaglandin Efflux Assay
The following diagram outlines a typical workflow for an in vitro experiment to quantify the effect of this compound on MRP4-mediated prostaglandin efflux.
Caption: Workflow for an in vitro vesicle-based assay to determine the IC50 of this compound on MRP4-mediated prostaglandin efflux.
Experimental Protocols
In Vitro Vesicle Transport Assay for MRP4-mediated [³H]-PGE2 Efflux
This protocol is adapted from established methods for measuring MRP4 transport activity using inside-out membrane vesicles.[4][5]
Objective: To determine the IC50 value of this compound for the inhibition of MRP4-mediated transport of [³H]-PGE2.
Materials:
-
HEK293 cells stably transfected with human MRP4 (HEK293-MRP4) and parental HEK293 cells.
-
[³H]-PGE2 (radiolabeled prostaglandin E2).
-
This compound.
-
ATP, MgCl₂, Creatine Kinase, Creatine Phosphate.
-
Vesicle isolation buffer (e.g., Tris-sucrose buffer).
-
Scintillation fluid and vials.
-
Rapid filtration apparatus with glass fiber filters.
Methodology:
-
Preparation of Inside-Out Membrane Vesicles:
-
Grow HEK293-MRP4 and parental HEK293 cells to confluency.
-
Harvest cells and homogenize in a hypotonic buffer.
-
Isolate crude membrane fractions by differential centrifugation.
-
Prepare inside-out vesicles by passing the membrane suspension through a needle or by nitrogen cavitation.
-
Resuspend the final vesicle pellet in a suitable buffer and determine the protein concentration.
-
-
Transport Assay:
-
Prepare a reaction mixture containing transport buffer, an ATP-regenerating system (creatine kinase and creatine phosphate), MgCl₂, and [³H]-PGE2.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Initiate the transport reaction by adding the membrane vesicles and ATP.
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes, within the linear range of uptake).
-
Stop the reaction by adding ice-cold stop buffer and immediately filter the mixture through glass fiber filters to separate the vesicles from the incubation medium.
-
Wash the filters rapidly with ice-cold buffer to remove non-transported [³H]-PGE2.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]-PGE2 trapped within the vesicles using a scintillation counter.
-
Subtract the non-specific binding and passive diffusion measured in vesicles from parental cells or in the absence of ATP.
-
Plot the percentage of inhibition of MRP4-mediated transport against the concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Whole-Cell Prostaglandin Efflux Assay
This protocol provides an alternative method to assess the impact of this compound on prostaglandin efflux in intact cells.
Objective: To measure the effect of this compound on the accumulation of prostaglandins in the extracellular medium of MRP4-expressing cells.
Materials:
-
HEK293-MRP4 cells and parental HEK293 cells.
-
Arachidonic acid (to stimulate prostaglandin synthesis).
-
This compound.
-
Cell culture medium.
-
ELISA kit for PGE2 or LC-MS/MS for prostaglandin quantification.
Methodology:
-
Cell Culture and Treatment:
-
Seed HEK293-MRP4 and parental HEK293 cells in multi-well plates and grow to near confluency.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate prostaglandin synthesis by adding arachidonic acid to the culture medium.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for prostaglandin synthesis and efflux.
-
-
Sample Collection and Analysis:
-
Collect the extracellular medium from each well.
-
Quantify the concentration of PGE2 (or other prostaglandins of interest) in the medium using a specific ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Normalize the prostaglandin concentration to the number of cells or total protein content in each well.
-
Compare the amount of prostaglandin released from this compound-treated cells to that from vehicle-treated cells.
-
Determine the concentration-dependent inhibitory effect of this compound on prostaglandin efflux.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of MRP4 in prostaglandin efflux and signaling. Its high selectivity allows for the specific interrogation of MRP4 function in various biological systems. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound on prostaglandin transport and to further elucidate the physiological and pathological consequences of MRP4 inhibition. Future studies are warranted to determine the precise IC50 of this compound for prostaglandin efflux and to explore its therapeutic potential in conditions where dysregulated prostaglandin signaling is implicated, such as inflammation and cancer.
References
- 1. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Multiple Drug Resistance-Associated Protein 4 (MRP4), Prostaglandin Transporter (PGT), and 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) as Determinants of PGE2 Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of multidrug resistance-associated protein 4 in efflux transport of prostaglandin E(2) across mouse blood-brain barrier and its inhibition by intravenous administration of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Substrate Specificity of MRP4 Using Ceefourin 2: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug Resistance Protein 4 (MRP4), also known as ABCC4, is a crucial member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] Functioning as an organic anion transporter, MRP4 actively effluxes a diverse array of endogenous signaling molecules and xenobiotics, including anticancer drugs, from cells.[1][2][4] Its overexpression in cancer cells is a significant contributor to multidrug resistance, a major hurdle in effective chemotherapy.[3][5][6] Furthermore, MRP4 plays pivotal roles in physiological processes by transporting signaling molecules like cyclic nucleotides (cAMP and cGMP), prostaglandins, and bile acids.[7][8][9]
A significant challenge in elucidating the precise physiological and pharmacological roles of MRP4 has been the lack of highly selective inhibitors.[1][2] Many traditional inhibitors exhibit off-target effects on other ABC transporters, confounding experimental results.[1][3] The discovery of Ceefourin 1 and Ceefourin 2 through high-throughput screening marked a breakthrough in the field, providing potent and highly selective tools to probe MRP4 function.[1][2][10] This technical guide focuses on the application of this compound to investigate the substrate specificity of MRP4.
This compound: A Selective MRP4 Inhibitor
This compound is a pyrazolopyrimidine compound identified as a potent and selective inhibitor of MRP4-mediated substrate efflux.[10] Its utility lies in its high selectivity for MRP4 over other prominent ABC transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP/ABCG2), and other MRP family members like MRP1, MRP2, MRP3, and MRP5.[10] This specificity allows for the targeted investigation of MRP4's contribution to various cellular and physiological processes without the confounding effects of inhibiting other transporters.
Quantitative Inhibition Data
The inhibitory potency of this compound against MRP4 has been quantified using various in vitro assays. The following table summarizes the key inhibitory data.
| Inhibitor | Assay System | Probe Substrate | IC50 Value | Reference |
| This compound | HEK293-MRP4 cells with stable luciferase expression | D-luciferin | 7.0 µM | [10] |
| Ceefourin 1 | HEK293-MRP4 cells with stable luciferase expression | D-luciferin | 1.5 µM | [10] |
| MK-571 | MRP4-expressing Sf9 membrane vesicles | Fluo-cAMP (10 µM) | ~0.5 µM | [11] |
Note: Data for the widely used but less specific inhibitor MK-571 is provided for comparison.
Experimental Protocols: Investigating MRP4 Substrate Specificity
The vesicular transport assay is a cornerstone technique for directly measuring the transport of substrates by MRP4 and assessing the inhibitory effects of compounds like this compound.[11][12] This method utilizes inside-out membrane vesicles prepared from cells overexpressing the transporter of interest.
Key Experimental Workflow: Vesicular Transport Assay
The following diagram illustrates the general workflow for a vesicular transport assay to determine if a test compound is an MRP4 substrate or inhibitor.
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmitaylor.com [nmitaylor.com]
- 5. mdpi.com [mdpi.com]
- 6. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRP4 transporter - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Functional Expression of Multidrug Resistance Protein 4 MRP4/ABCC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Preliminary Studies on Ceefourin 2 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceefourin 2 has been identified as a potent and highly selective inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ABCC4.[1] MRP4 is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of endogenous signaling molecules and various drugs from cells.[1][2] In the context of oncology, the overexpression of MRP4 in cancer cells is often associated with multidrug resistance, a significant challenge in cancer therapy. By pumping chemotherapeutic agents out of the cell, MRP4 reduces their intracellular concentration and efficacy. This compound, by selectively inhibiting MRP4, presents a promising strategy to circumvent this resistance mechanism and enhance the effectiveness of existing anticancer drugs. This technical guide summarizes the preliminary findings on this compound's effects on cancer cell lines, detailing its mechanism of action, experimental evaluation, and the signaling pathways it modulates.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line Type | Cell Line Name | IC50 (µM) |
| Cancer | Neuroblastoma, Prostate, Hepatocellular Carcinoma, etc. | > 50 |
| Normal | Fibroblasts | > 50 |
Note: The data indicates low cellular toxicity for this compound across a range of cancer and normal cell lines, suggesting a favorable safety profile at concentrations effective for MRP4 inhibition.
Table 2: Inhibitory Activity of this compound against ABC Transporters
| Transporter | Inhibition by this compound |
| MRP4 (ABCC4) | Potent Inhibition |
| P-glycoprotein (P-gp/ABCB1) | No significant inhibition |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | No significant inhibition |
| MRP1 (ABCC1) | No significant inhibition |
Note: This table highlights the high selectivity of this compound for MRP4 over other major ABC transporters implicated in multidrug resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
MRP4 Inhibition Assay (Bioluminescence-based)
This protocol describes a high-throughput method to screen for and characterize MRP4 inhibitors based on the efflux of the bioluminescence substrate D-luciferin.[2]
Materials:
-
HEK293 cells stably overexpressing MRP4 (HEK293-MRP4)
-
HEK293 parental cells (control)
-
Opaque-walled 96-well plates
-
D-luciferin (substrate for luciferase)
-
This compound and other test compounds
-
Luminometer
Procedure:
-
Cell Seeding: Seed both HEK293-MRP4 and parental HEK293 cells into opaque-walled 96-well plates.
-
Compound Incubation: Treat the cells with various concentrations of this compound or other potential inhibitors.
-
Substrate Addition: Add D-luciferin to all wells.
-
Bioluminescence Measurement: Measure the bioluminescent signal from each well using a luminometer. In cells with functional MRP4, D-luciferin is effluxed, resulting in a low bioluminescent signal. When MRP4 is inhibited by a compound like this compound, D-luciferin accumulates inside the cells, leading to a significant increase in the bioluminescent signal.[2]
-
Data Analysis: The fold increase in bioluminescence in the presence of the inhibitor compared to the vehicle control is used to quantify the inhibitory activity of the compound on MRP4.
Mandatory Visualization
Caption: MRP4-mediated signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new MRP4 inhibitors from a library of FDA approved drugs using a high-throughput bioluminescence screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceefourin 2: A Selective MRP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ceefourin 2, a potent and highly selective inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4). This document outlines the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound, facilitating its effective use in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for MRP4, a crucial ATP-binding cassette (ABC) transporter. MRP4 is responsible for the efflux of a wide range of endogenous signaling molecules, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as various drugs and their metabolites.[1] By inhibiting MRP4, this compound effectively increases the intracellular concentration of these signaling molecules, thereby modulating downstream cellular processes. Notably, this compound is more potent than the commonly used MRP4 inhibitor, MK-571, and exhibits low cellular toxicity, making it a valuable tool for studying MRP4 function.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and recommended starting concentrations for various assays.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 7.0 µM | HEK293-MRP4 | D-luciferin transport inhibition (bioluminescence) | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of MRP4-mediated transport in the specified assay. This value should be used as a starting point for optimizing the working concentration in your specific experimental setup.
Signaling Pathway Modulated by this compound
This compound's primary mechanism of action involves the inhibition of the MRP4 transporter. This leads to the intracellular accumulation of cyclic nucleotides, particularly cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, leading to the transcription of target genes involved in various cellular processes, including proliferation, differentiation, and survival.
Caption: MRP4/cAMP Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
MRP4 Inhibition Assay using Inside-Out Membrane Vesicles
This protocol is designed to directly measure the inhibitory effect of this compound on MRP4-mediated transport using inside-out membrane vesicles.
Materials:
-
HEK293 cells overexpressing MRP4 (HEK293-MRP4)
-
This compound (stock solution in DMSO)
-
Probe substrate for MRP4 (e.g., [³H]-estradiol-17-β-D-glucuronide, or a fluorescent substrate)
-
Inside-out membrane vesicle preparation from HEK293-MRP4 cells
-
Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl₂, pH 7.4)
-
ATP and AMP solutions (in transport buffer)
-
Scintillation cocktail (if using a radiolabeled substrate)
-
96-well filter plates
-
Vacuum manifold
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. A final concentration range of 0.1 µM to 100 µM is recommended for initial experiments.
-
Vesicle Preparation: Thaw the MRP4-expressing membrane vesicles on ice.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Transport buffer
-
This compound or vehicle (DMSO)
-
Probe substrate
-
Membrane vesicles
-
-
Initiate Transport: Start the transport reaction by adding either ATP (to measure active transport) or AMP (as a negative control) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear transport.
-
Stop Reaction: Stop the reaction by adding ice-cold wash buffer and immediately filtering the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unincorporated substrate.
-
Quantification:
-
For radiolabeled substrates, add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, elute the substrate from the filters and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells. Determine the IC50 value of this compound by plotting the percent inhibition of transport against the log concentration of this compound.
Cell Viability/Cytotoxicity Assay in Combination with Chemotherapeutic Agents
This protocol assesses the ability of this compound to enhance the cytotoxic effects of chemotherapeutic drugs that are substrates of MRP4, such as 6-mercaptopurine (6-MP).
Materials:
-
Cancer cell line overexpressing MRP4 (e.g., Jurkat, HEK293-MRP4)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., 6-mercaptopurine)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in cell culture medium.
-
Treat the cells with the chemotherapeutic agent alone, this compound alone, or a combination of both. Include a vehicle control (DMSO). A concentration range for this compound around its IC50 (e.g., 1-10 µM) is a good starting point.
-
-
Incubation: Incubate the plates for a period relevant to the cell line and the chemotherapeutic agent (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of cell viability for each treatment condition. Combination effects can be analyzed using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.
Caption: Workflow for Cell Viability Assay with this compound.
Intracellular cAMP Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of cAMP, a direct downstream consequence of MRP4 inhibition.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Forskolin (or another adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
This compound Treatment: Add various concentrations of this compound or vehicle (DMSO) to the cells and incubate for a defined time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM forskolin) for a short period (e.g., 10-15 minutes) to induce cAMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit's protocol.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample from the standard curve. Plot the fold-increase in intracellular cAMP levels in this compound-treated cells compared to vehicle-treated cells.
Concluding Remarks
This compound is a powerful and selective tool for investigating the multifaceted roles of the MRP4 transporter in health and disease. The provided application notes and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding MRP4 function and exploring its potential as a therapeutic target. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended to achieve the most accurate and reproducible results.
References
Ceefourin 2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceefourin 2 is a potent and highly selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette transporter subfamily C member 4 (ABCC4). As a crucial tool for studying the physiological and pathological roles of MRP4, this compound has garnered significant interest in various research fields, including cancer biology, pharmacology, and cell signaling. MRP4 is an efflux transporter responsible for the extrusion of a wide array of endogenous signaling molecules and xenobiotics, thereby playing a critical role in cellular homeostasis and drug resistance. This document provides detailed application notes, experimental protocols, and purchasing information for this compound to facilitate its effective use in a laboratory setting.
Supplier and Purchasing Information
This compound is available from several commercial suppliers, primarily for research purposes. It is typically supplied as a solid powder with high purity.
| Supplier | Catalog Number | Purity | Formulation | Notes |
| MedchemExpress | HY-100563 | >98% | Solid powder | For research use only. |
| MedKoo Biosciences | 562040 | >98% | Solid powder | Available via custom synthesis, minimum order of 1 gram.[1] |
| Abcam | ab145145 | Not specified | Not specified | Exclusive license for research purposes from Children's Cancer Institute.[2] |
| TargetMol | T6M2937 | 99.15% | Solid powder |
General Storage and Handling:
-
Storage of Solid: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The product should be kept in a dry and dark environment.[1]
-
Stock Solution Preparation: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution in anhydrous DMSO.
-
Stock Solution Storage: Store stock solutions at -20°C for long-term storage or at 0-4°C for short-term use.[1]
-
Safety Precautions: Handle with care. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) from your supplier for detailed safety information.[3][4]
Mechanism of Action and Signaling Pathway
This compound functions as a highly selective inhibitor of the MRP4 transporter.[5] MRP4 is an ATP-dependent efflux pump that transports a variety of endogenous and exogenous substances out of the cell.[6] A key endogenous substrate of MRP4 is cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[7][8]
By inhibiting MRP4, this compound blocks the efflux of cAMP from the cell, leading to its intracellular accumulation.[9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[10][11] Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of target genes involved in various cellular processes, including proliferation, differentiation, and apoptosis.[10]
Experimental Protocols
The following are representative protocols for experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound or its ability to sensitize cells to other cytotoxic agents.
Materials:
-
Cells of interest (e.g., HEK293/MRP4 cells)
-
Complete cell culture medium
-
This compound
-
Cytotoxic agent (e.g., 6-Mercaptopurine)[12]
-
96-well plates
-
Sulforhodamine B (SRB) or other cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
If testing for sensitization, prepare the cytotoxic agent at a fixed concentration (e.g., its IC20).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound, with or without the cytotoxic agent. Include appropriate controls (untreated cells, cells treated with the cytotoxic agent alone).
-
Incubate the plates for a specified period (e.g., 72 hours).[12]
-
Assess cell viability using a standard method such as the SRB assay.[12]
-
Read the absorbance on a plate reader and calculate the percentage of cell viability relative to the untreated control.
MRP4-Mediated Transport Assay
This protocol is designed to measure the inhibitory effect of this compound on the transport activity of MRP4.
Materials:
-
Cells overexpressing MRP4 (e.g., HEK293-MRP4) and parental control cells
-
Fluorescent MRP4 substrate (e.g., D-luciferin)[2]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound
-
96-well plates (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Seed MRP4-overexpressing and parental cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound in assay buffer for a short period (e.g., 15-30 minutes).
-
Add the fluorescent MRP4 substrate to the wells.
-
Measure the intracellular accumulation of the fluorescent substrate over time using a fluorescence plate reader.
-
Calculate the rate of transport and determine the IC50 of this compound for MRP4 inhibition.
Intracellular cAMP Measurement Assay
This protocol measures the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells of interest
-
This compound
-
Forskolin (or other adenylyl cyclase activator, optional)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer (compatible with the cAMP assay kit)
-
Plate reader
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Optionally, stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
Lyse the cells using the provided lysis buffer from the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions.
-
Read the output on a plate reader and determine the intracellular cAMP concentration.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for MRP4 Inhibition | 7.0 µM | HEK293-MRP4 cells (D-luciferin transport) | [2] |
| Selectivity | No detectable inhibition | Pgp, ABCG2, MRP1, MRP2, MRP3, MRP5 | [2] |
| Cytotoxicity (IC50) | >50 µM | Various normal and cancer cell lines | [5] |
| Acid Stability | Half-life < 2 hr at 37°C, pH 2 | In vitro | [2] |
| Microsomal Stability | >30 min | Mouse liver microsomes | [2] |
Conclusion
This compound is a valuable research tool for investigating the diverse functions of the MRP4 transporter. Its high selectivity and potency make it superior to older, less specific inhibitors. The protocols and information provided herein are intended to serve as a starting point for researchers to design and execute robust experiments to further elucidate the roles of MRP4 in health and disease. As with any experimental work, appropriate controls and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. medkoo.com [medkoo.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRP4 transporter - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. JCI - Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation [jci.org]
- 8. Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - ProQuest [proquest.com]
- 11. Multidrug resistance-associated protein 4 (Mrp4) is a novel genetic factor in the pathogenesis of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Ceefourin 2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceefourin 2 is a potent and highly selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4).[1][2] MRP4 is an ATP-dependent efflux transporter responsible for the extrusion of a wide range of endogenous and xenobiotic molecules, including cyclic nucleotides (cAMP and cGMP), prostaglandins, and various drugs.[3] By selectively inhibiting MRP4, this compound serves as a valuable research tool for investigating the physiological and pathological roles of this transporter. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common in vitro experiments.
Physicochemical Properties and Solubility
Storage and Stability:
For optimal stability, this compound powder should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). DMSO stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data |
| Chemical Name | 5-(3-(5-chloro-2-fluorophenyl)-1H-pyrazol-1-yl)-N-(1,1,1-trifluoropropan-2-yl)-1,3,4-oxadiazole-2-carboxamide |
| Molecular Formula | C15H9ClF3N3O2 |
| Molecular Weight | 355.7 g/mol |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C (long-term), 4°C (short-term) |
| Storage (Solution) | -20°C or -80°C in DMSO |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would dissolve 3.557 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Cell-Based MRP4 Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on MRP4-mediated substrate efflux in a cell-based assay. This example uses a cancer cell line overexpressing MRP4.
Materials:
-
MRP4-overexpressing cells (e.g., HEK293-MRP4) and parental control cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MRP4 substrate (e.g., 6-mercaptopurine)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Seed the MRP4-overexpressing cells and parental control cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.
-
Also prepare solutions of the MRP4 substrate (e.g., 6-mercaptopurine) at a concentration known to have reduced efficacy in MRP4-overexpressing cells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the MRP4 substrate, or a combination of both. Include appropriate vehicle controls (DMSO).
-
Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value of the MRP4 substrate in the presence and absence of this compound in both cell lines. A significant decrease in the IC50 of the substrate in the MRP4-overexpressing cells in the presence of this compound indicates inhibition of MRP4-mediated efflux.
-
Signaling Pathway
MRP4 is an ABC transporter that actively effluxes signaling molecules from the cell. Inhibition of MRP4 by this compound leads to the intracellular accumulation of these substrates, thereby modulating their downstream signaling pathways. A key consequence of MRP4 inhibition is the elevation of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[3] This can lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate a variety of downstream targets.
Caption: Inhibition of MRP4 by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cell viability in an MRP4-overexpressing cell line.
Caption: Workflow for a cell-based MRP4 inhibition assay.
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chemoresistance in Cancer Using Ceefourin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Multidrug Resistance Protein 4 (MRP4), a member of the ABC transporter superfamily, has been identified as a key player in the development of resistance to a variety of anticancer drugs.[1]
Ceefourin 2 is a potent and highly selective small molecule inhibitor of MRP4.[1] It offers a valuable tool for researchers to investigate the role of MRP4 in chemoresistance and to explore strategies to overcome it. Unlike broader-spectrum inhibitors, this compound exhibits high selectivity for MRP4 over other ABC transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), minimizing off-target effects.[1] These application notes provide detailed protocols for utilizing this compound to study and potentially reverse chemoresistance in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating comparison and experimental design.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for MRP4 Inhibition | 7.0 µM | HEK293-MRP4 cells (D-luciferin transport assay) | |
| Selectivity | No detectable inhibition of P-gp, ABCG2, MRP1, MRP2, MRP3, and MRP5 | Various cell-based assays | |
| Cellular Toxicity | Limited toxicity in 9 out of 11 cancer cell lines tested up to 50 µM. No toxicity in two normal fibroblast lines up to 50 µM. | Panel of cancer and normal cell lines |
Signaling Pathways in MRP4-Mediated Chemoresistance
MRP4 contributes to chemoresistance not only by drug efflux but also by modulating intracellular signaling pathways that promote cell survival and proliferation. While the direct effects of this compound on all downstream signaling are still under investigation, inhibiting MRP4 is expected to impact pathways regulated by its substrates, which include cyclic nucleotides (cAMP and cGMP) and prostaglandins. Key signaling pathways implicated in chemoresistance and potentially influenced by MRP4 activity include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and resistance to apoptosis. MRP4 can influence this pathway, and its inhibition may sensitize cancer cells to chemotherapy.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is linked to chemoresistance in several cancers. MRP4 expression can be regulated by this pathway, suggesting a feedback loop that promotes resistance.
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Cross-talk between MRP4 and the MAPK pathway can contribute to a chemoresistant phenotype.
The following diagram illustrates a generalized signaling network associated with MRP4-mediated chemoresistance and the point of intervention for this compound.
Caption: MRP4-mediated chemoresistance and signaling, inhibited by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate chemoresistance in cancer cell lines.
Protocol 1: Determination of MRP4 Inhibition using a Bioluminescence-Based Assay
This protocol is adapted from methods used to characterize selective MRP4 inhibitors and is designed to quantify the inhibitory effect of this compound on MRP4-mediated transport.
Principle:
This assay utilizes a cell line engineered to co-express MRP4 and luciferase (e.g., HEK293-MRP4-Luc). D-luciferin, the substrate for luciferase, is also a substrate for MRP4. When D-luciferin is added to the cells, MRP4 actively transports it out, reducing the intracellular concentration available for the luciferase reaction and thus decreasing the bioluminescent signal. Inhibition of MRP4 by this compound leads to intracellular accumulation of D-luciferin, resulting in a stronger bioluminescent signal.
Experimental Workflow:
Caption: Workflow for MRP4 inhibition bioluminescence assay.
Materials:
-
HEK293 cells stably co-expressing MRP4 and luciferase (HEK293-MRP4-Luc)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
This compound (stock solution in DMSO)
-
D-luciferin potassium salt
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-MRP4-Luc cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Substrate Addition: Prepare a working solution of D-luciferin in culture medium. Add D-luciferin to each well to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Bioluminescence Measurement: Measure the bioluminescence of each well using a luminometer with an integration time of 1 second per well.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Plot the luminescence signal against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Evaluation of Chemoresistance Reversal using MTT Assay
This protocol determines the ability of this compound to sensitize chemoresistant cancer cells to a specific chemotherapeutic agent.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. By comparing the viability of cells treated with a chemotherapeutic agent in the presence and absence of this compound, the reversal of chemoresistance can be quantified.
Experimental Workflow:
Caption: Workflow for chemoresistance reversal MTT assay.
Materials:
-
Chemoresistant cancer cell line (e.g., expressing high levels of MRP4)
-
Appropriate culture medium and supplements
-
Chemotherapeutic agent of interest
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., at or below its IC50 for MRP4 inhibition) and one with the vehicle control for this compound.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium and vehicle controls.
-
-
Incubation: Incubate the plate for a period appropriate for the chemotherapeutic agent and cell line, typically 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration for both the this compound-treated and untreated groups.
-
Determine the IC50 of the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates a reversal of chemoresistance.
-
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of MRP4-mediated chemoresistance. The protocols outlined in these application notes provide a starting point for researchers to investigate the potential of MRP4 inhibition as a therapeutic strategy to overcome drug resistance in cancer. Further studies exploring the impact of this compound on specific signaling pathways will provide deeper insights into the complex role of MRP4 in cancer biology.
References
Application Notes and Protocols for Ceefourin 2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceefourin 2 is a potent and highly selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4/ABCC4), an ATP-binding cassette (ABC) transporter.[1][2][3] MRP4 is a key transporter involved in the efflux of a wide range of endogenous and xenobiotic organic anions, including signaling molecules like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as various drugs and their metabolites.[1][4] The overexpression of MRP4 is implicated in multidrug resistance in cancer and other diseases. This compound was identified through high-throughput screening as a more potent and selective inhibitor of MRP4 than the commonly used inhibitor MK-571, exhibiting low cellular toxicity and high stability.[2][3] These properties make this compound an invaluable tool for high-throughput screening (HTS) campaigns aimed at identifying novel MRP4 substrates or modulators and for studying the physiological and pathological roles of MRP4.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Compound | Target | Assay Type | IC50 (µM) | Cell Line/System | Reference Substrate |
| This compound | MRP4 | Vesicular Transport | ~1-5 | MRP4-overexpressing membrane vesicles | E217βG, cAMP |
| Ceefourin 1 | MRP4 | Luciferase-based efflux | 1.5 | HEK293-MRP4 | D-luciferin |
| MK-571 | MRP4, MRP1 | Vesicular Transport | >10 | MRP4-overexpressing membrane vesicles | E217βG |
Note: Specific IC50 values for this compound are not widely published across multiple cell lines; the value presented is an approximation based on its reported high potency relative to Ceefourin 1 and MK-571.[2][3]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50 (µM) |
| HSF, MRC5 | Normal Human Fibroblasts | >50 |
| BE(2)-C, IMR-32, SK-N-SH, SHEP | Human Neuroblastoma | >50 |
| HEPG2, LNCap, SJ-G2, MCF7 | Human Cancer (Various) | >50 |
Data is generalized from the characterization of Ceefourin compounds which demonstrate low cellular toxicity.[2][3]
Signaling Pathway
MRP4 plays a crucial role in cellular signaling by exporting cyclic nucleotides, thereby modulating the activity of downstream pathways. Inhibition of MRP4 by this compound leads to the intracellular accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to the regulation of gene expression involved in processes like cell proliferation, differentiation, and inflammation.[4][5][6]
Caption: MRP4-mediated cAMP efflux and its inhibition by this compound.
Experimental Protocols
Protocol 1: High-Throughput Screening for MRP4 Inhibitors using a Fluorescent Substrate Efflux Assay
This protocol describes a cell-based assay to screen for potential MRP4 inhibitors using this compound as a positive control. The assay measures the intracellular accumulation of a fluorescent MRP4 substrate in cells overexpressing MRP4.
Materials:
-
HEK293 cells stably overexpressing MRP4 (HEK293-MRP4)
-
Parental HEK293 cells (negative control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluo-cAMP (fluorescent MRP4 substrate)
-
This compound (positive control inhibitor)
-
Test compound library
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: High-throughput screening workflow for MRP4 inhibitors.
Procedure:
-
Cell Seeding: Seed HEK293-MRP4 and parental HEK293 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer (e.g., HBSS).
-
Add 10 µL of the compound solutions to the respective wells. For negative controls, add 10 µL of assay buffer with DMSO.
-
Pre-incubate the plates at 37°C for 30 minutes.
-
-
Substrate Addition:
-
Prepare a working solution of Fluo-cAMP in assay buffer.
-
Add 90 µL of the Fluo-cAMP solution to all wells to achieve a final desired concentration (e.g., 5 µM).
-
-
Incubation: Incubate the plates at 37°C for 1-2 hours, protected from light.
-
Washing:
-
Aspirate the medium from the wells.
-
Wash the cells twice with 100 µL of ice-cold PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of parental HEK293 cells from the HEK293-MRP4 cell fluorescence.
-
Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control (0% inhibition) and a saturating concentration of this compound (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Vesicular Transport Assay for MRP4 Activity
This protocol outlines an in vitro method to assess the inhibitory effect of this compound on MRP4-mediated transport using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles from cells overexpressing MRP4
-
Control membrane vesicles (from parental cells)
-
Radio-labeled or fluorescent MRP4 substrate (e.g., [3H]-cAMP or Fluo-cAMP)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0)
-
ATP and AMP solutions
-
This compound
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, membrane vesicles (5-10 µg protein), and various concentrations of this compound or test compound.
-
Initiation of Transport:
-
To initiate the transport reaction, add either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport) to a final concentration of 4 mM.
-
Immediately add the labeled substrate to a final desired concentration.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 5-10 minutes) to ensure linear transport rates.
-
Termination of Transport:
-
Stop the reaction by adding 1 mL of ice-cold stop buffer (assay buffer without ATP/AMP).
-
Rapidly filter the mixture through a pre-wetted glass fiber filter to trap the vesicles.
-
Wash the filters twice with 5 mL of ice-cold stop buffer to remove unbound substrate.
-
-
Quantification:
-
For radiolabeled substrates, place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
For fluorescent substrates, elute the substrate from the filters and measure fluorescence.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP.
-
Determine the percentage of inhibition of transport by this compound at each concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Logical Relationships
The selectivity of this compound for MRP4 over other clinically relevant ABC transporters is a key attribute for its use as a specific research tool.
Caption: Selectivity profile of this compound compared to MK-571.
References
- 1. Dual Role of cAMP in the Transcriptional Regulation of Multidrug Resistance-Associated Protein 4 (MRP4) in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Experimental Design Using Ceefourin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceefourin 2 is a potent and selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4).[1][2] As a member of the pyrazolopyrimidine class of compounds, this compound offers a valuable tool for investigating the physiological and pathological roles of MRP4.[1] MRP4 is an important ATP-dependent efflux transporter involved in the extrusion of a wide range of endogenous signaling molecules and xenobiotics, including anticancer drugs.[1][2][3] Its overexpression in cancer cells is a known mechanism of multidrug resistance.[1][3] These application notes provide a comprehensive guide for the proposed in vivo experimental design using this compound, based on its known in vitro properties and general principles of preclinical research.
Disclaimer: To date, there is a lack of published literature detailing specific in vivo studies using this compound. Therefore, the protocols and experimental designs outlined below are proposed based on the compound's known characteristics and standard practices for in vivo research with small molecule inhibitors. Researchers should conduct initial dose-finding and toxicity studies to establish a safe and effective dose for their specific animal model and experimental conditions.
Mechanism of Action
This compound selectively inhibits the efflux function of the MRP4 transporter. This leads to the intracellular accumulation of MRP4 substrates. In the context of cancer, this can restore or enhance the efficacy of chemotherapeutic agents that are substrates of MRP4. The inhibition of MRP4 can also modulate physiological processes regulated by the transport of signaling molecules like cyclic adenosine monophosphate (cAMP).[4]
Caption: Inhibition of MRP4-mediated substrate efflux by this compound.
Data Presentation
In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Multidrug Resistance Protein 4 (MRP4/ABCC4) | [1][2] |
| Chemical Class | Pyrazolopyrimidine | [1] |
| IC50 (MRP4-mediated D-luciferin transport) | 7.0 µM | [1] |
| Selectivity | No detectable inhibition of Pgp, ABCG2, MRP1, MRP2, MRP3, and MRP5 | [1] |
| In Vitro Toxicity | Limited toxicity in 2 of 11 cancer cell lines up to 50 µM; No toxicity in 2 normal fibroblast lines up to 50 µM | [1] |
| Metabolic Stability (mouse liver microsomes) | >30 min | [1] |
| Acid Stability (pH 2, 37°C) | Half-life < 2 hr | [1] |
Proposed In Vivo Study Parameters (Hypothetical Data)
The following table provides a template with hypothetical data for an initial in vivo efficacy study. Actual values must be determined experimentally.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Combination Therapy (Chemotherapeutic + this compound) |
| Animal Model | Tumor-bearing immunodeficient mice | Tumor-bearing immunodeficient mice | Tumor-bearing immunodeficient mice | Tumor-bearing immunodeficient mice |
| Number of Animals | 10 | 10 | 10 | 10 |
| Dosing Regimen | Daily, oral gavage | Daily, oral gavage | Daily, oral gavage | Daily, oral gavage |
| Tumor Volume (Day 21) | 1500 ± 250 mm³ | 1300 ± 200 mm³ | 1100 ± 180 mm³ | 400 ± 100 mm³ |
| Body Weight Change | +5% | +3% | -2% | -8% |
| Adverse Events | None observed | None observed | Mild lethargy | Moderate lethargy, weight loss |
Experimental Protocols
Proposed In Vivo Experimental Workflow
Caption: A generalized workflow for preclinical in vivo studies of this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in the selected animal model.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG300, Tween-80 in saline)
-
Healthy, age-matched mice (e.g., BALB/c or C57BL/6), 8-10 weeks old
-
Standard animal housing and care facilities
-
Dosing equipment (e.g., oral gavage needles)
-
Scale for body weight measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to prepare the desired concentrations for each dose group. A suggested starting dose could be 1 mg/kg, with subsequent groups receiving 5, 10, 25, and 50 mg/kg.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage or intraperitoneal injection) once daily for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity at least twice daily (e.g., changes in posture, activity, grooming, and signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an MRP4 substrate chemotherapeutic agent.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line known to overexpress MRP4
-
This compound
-
MRP4 substrate chemotherapeutic agent (e.g., 6-mercaptopurine)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound in combination with the chemotherapeutic agent
-
-
Treatment Administration: Administer treatments according to a predefined schedule (e.g., daily for 21 days). For the combination group, this compound can be administered a short time (e.g., 1-2 hours) before the chemotherapeutic agent to ensure MRP4 inhibition.
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Record animal body weight at the same frequency.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamic markers, histopathology).
Considerations for Experimental Design
-
Animal Model Selection: The choice of animal model is critical. For cancer studies, xenograft models using human cancer cell lines with known MRP4 expression levels are suitable. Syngeneic models can be used to study the interaction with the immune system. Abcc4 knockout mice can serve as a valuable tool to understand the on-target effects of MRP4 inhibition and to compare with the pharmacological inhibition by this compound.[4][5][6]
-
Formulation: this compound is a small molecule that may require a specific vehicle for in vivo administration. A common formulation for oral gavage is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of DMSO, PEG300, and saline.[7] The acid instability of this compound (half-life < 2 hours at pH 2) suggests that formulation with an enteric coating or administration via a route that bypasses the stomach's acidic environment (e.g., intraperitoneal injection) might be considered if oral bioavailability is found to be low.[1]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This will inform the optimal dosing schedule. PD studies should be designed to measure the target engagement, for instance, by measuring the intracellular accumulation of a known MRP4 substrate in tumors or surrogate tissues after this compound administration.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
By carefully considering these factors and utilizing the proposed protocols as a starting point, researchers can effectively design and execute in vivo studies to explore the therapeutic potential of this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening | PLOS One [journals.plos.org]
- 4. The ABCC4 membrane transporter modulates platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Investigating the crosstalk between ABCC4 and ABCC5 in 3T3-L1 adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ceefourin 2 insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceefourin 2. The information is presented in a question-and-answer format to directly address common issues encountered during cell culture experiments, with a focus on its solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4).[1][2] MRP4 is a transporter protein that effluxes various molecules, including signaling molecules like cyclic adenosine monophosphate (cAMP), from the cell.[2][3] By inhibiting MRP4, this compound blocks the transport of its substrates, leading to their intracellular accumulation. This can modulate downstream signaling pathways, such as the cAMP/PKA pathway, and can be used to study the role of MRP4 in various physiological and pathological processes, including drug resistance in cancer.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q3: I am observing a precipitate in my culture medium after adding this compound. What could be the cause and how can I resolve it?
A3: Precipitate formation upon addition of a compound to culture medium is a common issue related to its solubility.[5][6] Several factors can contribute to this:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the culture medium.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the medium.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause the compound to precipitate out.
-
Medium Components: Components in the culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
pH and Temperature: The pH and temperature of the culture medium can influence the solubility of the compound.[7]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to address solubility issues with this compound in your cell culture experiments.
Issue: Precipitate observed in culture medium after adding this compound.
Step 1: Visual Confirmation and Initial Checks
-
Microscopic Examination: Visually confirm the presence of a precipitate or crystals in the culture flask or plate using a microscope.
-
Control Flask: Compare the problematic culture with a control flask containing the same medium and solvent (e.g., DMSO) at the same final concentration, but without this compound. This will help determine if the issue is specific to the compound.
-
pH of Medium: Check the pH of your culture medium. Significant deviations from the optimal physiological pH (typically 7.2-7.4) can affect compound solubility.[5]
Step 2: Optimizing the Dissolution Protocol
If a precipitate is confirmed, the following protocol modifications can be attempted to improve solubility.
Table 1: Troubleshooting Strategies for this compound Insolubility
| Strategy | Detailed Steps | Expected Outcome |
| Serial Dilution | Instead of adding the concentrated stock directly, perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the diluted solution dropwise to the final culture volume while gently swirling. | Reduces "solvent shock" and allows for gradual dissolution. |
| Pre-warming and Agitation | Gently warm the culture medium to 37°C before adding the compound. After addition, gently agitate or place the culture vessel on a shaker for a short period (e.g., 10-15 minutes) at a low speed.[6] | Increased temperature can enhance the solubility of some compounds.[7] |
| Sonication | For the related compound Ceefourin 1, sonication is suggested to aid dissolution.[4] Prepare the final working solution in a sterile tube and sonicate in a water bath for a few minutes before filtering and adding to the culture. | Provides energy to break up aggregates and enhance dissolution. |
| Lowering Final Concentration | If possible, test a lower final concentration of this compound. It's possible that the effective concentration is below the solubility limit. | Determines if the issue is concentration-dependent. |
| Alternative Solvents (for stock) | While DMSO is common, for highly insoluble compounds, other solvents or solvent mixtures could be explored for the initial stock preparation. However, their compatibility with your cell line must be thoroughly tested. For in vivo studies of Ceefourin 1, formulations with PEG300, Tween-80, and SBE-β-CD have been used in combination with DMSO.[4] | May improve the initial dissolution of the compound. |
Experimental Protocol: Solubility Assessment of this compound in Culture Medium
This protocol outlines a method to determine the approximate solubility limit of this compound in your specific culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess turbidity.[6]
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Serial Dilutions in Medium: In sterile microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in your complete culture medium. Aim for a range of final concentrations that brackets your intended experimental concentration. For example, 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, and a vehicle control (DMSO only).
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeline (e.g., 24 hours).
-
Visual and Spectrophotometric Analysis:
-
After incubation, visually inspect each tube for any signs of precipitation.
-
Gently mix the contents of each tube and measure the absorbance (turbidity) at 600 nm. An increase in absorbance compared to the vehicle control indicates the presence of insoluble particles.
-
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity can be considered the approximate solubility limit of this compound in your culture medium under those conditions.
Visualizations
Signaling Pathway of MRP4 Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound. By inhibiting the MRP4 transporter, intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA) and subsequent downstream cellular effects.
Caption: MRP4 inhibition by this compound leads to cAMP accumulation and PKA activation.
Experimental Workflow for Troubleshooting Insolubility
The following diagram outlines the logical workflow for addressing the insolubility of this compound in culture media.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adl.usm.my [adl.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Ceefourin 2 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Ceefourin 2 incubation time for maximal inhibition of the Multidrug Resistance Protein 4 (MRP4/ABCC4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective small molecule inhibitor of Multidrug Resistance Protein 4 (MRP4), also known as ABCC4.[1][2] MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily that actively effluxes a wide range of endogenous and xenobiotic organic anions from cells.[2][3]
Q2: Why is optimizing the incubation time for this compound important?
Optimizing the incubation time is crucial for achieving maximal and reproducible inhibition of MRP4. Insufficient incubation may lead to an underestimation of this compound's potency, while excessively long incubation times could potentially lead to off-target effects or cellular stress, although this compound has been shown to have low cellular toxicity in several cell lines.[1] The optimal time will depend on the specific experimental setup, including cell type, this compound concentration, and the substrate being measured.
Q3: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting MRP4-mediated D-luciferin transport in HEK293-MRP4 cells is 7.0 µM.[1]
Q4: How stable is this compound in experimental conditions?
This compound exhibits good metabolic stability, with a half-life of over 30 minutes in a mouse liver microsomal assay. However, it has limited stability in acidic conditions, with a half-life of less than 2 hours at 37°C and pH 2.[1] It is important to consider the pH of your cell culture medium throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in inhibition results | Inconsistent incubation times. Fluctuation in temperature or CO2 levels. Cell passage number and confluency variations. | Strictly adhere to a standardized incubation time for all experiments. Ensure incubator stability and proper calibration. Use cells within a consistent passage number range and seed at a uniform density. |
| Lower than expected inhibition | Insufficient incubation time for this compound to reach its target and exert its effect. Degradation of this compound in the culture medium. High expression level of MRP4 in the chosen cell line. | Perform a time-course experiment to determine the optimal incubation time (see Experimental Protocols section). Prepare fresh solutions of this compound for each experiment. Consider the pH stability of the compound. Characterize the MRP4 expression level in your cell model. Higher expression may require higher concentrations of this compound or longer incubation times. |
| Cell toxicity observed | Off-target effects at very high concentrations or with prolonged incubation. Contamination of cell culture. | Although this compound has low toxicity, it is good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line and incubation time. Regularly test for mycoplasma and other contaminants. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Multidrug Resistance Protein 4 (MRP4/ABCC4) | [1][2] |
| IC50 (D-luciferin transport) | 7.0 µM | [1] |
| Metabolic Stability (mouse liver microsomes) | > 30 minutes | [1] |
| Acid Stability (pH 2, 37°C) | < 2 hours | [1] |
| Cellular Toxicity | Low toxicity in several cancer and normal cell lines up to 50 µM | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in your specific experimental system.
Objective: To identify the incubation duration that results in maximal inhibition of MRP4 activity without inducing significant cytotoxicity.
Materials:
-
Cells expressing MRP4 (e.g., HEK293-MRP4 or a cell line endogenously expressing MRP4)
-
This compound
-
Appropriate cell culture medium and supplements
-
MRP4 substrate (e.g., D-luciferin, estradiol-17-β-D-glucuronide, or a fluorescent MRP4 substrate)
-
Detection reagents for the chosen substrate
-
Multi-well plates (e.g., 96-well)
-
Plate reader (or appropriate detection instrument)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not confluent at the end of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a culture medium to the desired final concentration (e.g., at or near the IC50 of 7.0 µM).
-
Add the this compound solution to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
-
Time Points: Incubate the cells with this compound for a range of time points. A suggested range could be 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
MRP4 Activity Assay: At each time point, measure the MRP4 activity. The specific protocol will depend on the chosen substrate. For example:
-
D-luciferin Efflux Assay: If using cells that stably express luciferase, add D-luciferin and measure the bioluminescence. Reduced luminescence in this compound-treated cells indicates inhibition of MRP4-mediated D-luciferin efflux.
-
Fluorescent Substrate Accumulation Assay: Add a fluorescent MRP4 substrate. Increased intracellular fluorescence in this compound-treated cells indicates inhibition of efflux.
-
-
Data Analysis:
-
For each time point, calculate the percentage of MRP4 inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the incubation time.
-
The optimal incubation time is the point at which the inhibition reaches a plateau.
-
Protocol 2: IC50 Determination of this compound using an MTT Assay
This protocol provides a general method for determining the concentration of this compound that inhibits cell viability by 50% (IC50), which is useful for assessing cytotoxicity.
Materials:
-
Adherent cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), based on the cell doubling time and the results from the time-course experiment.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Visualizations
MRP4 Signaling Pathway and Inhibition by this compound
Caption: MRP4-mediated cAMP efflux and its inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Ceefourin 2 instability in long-term experiments
Welcome to the technical support center for Ceefourin 2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in long-term experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter while working with this compound.
Q1: I'm observing a decrease in this compound efficacy over 48 hours in my cell culture. What are the likely causes?
Several factors could be contributing to the decline in this compound's activity. The most common are chemical instability leading to degradation, and interactions with your experimental setup.[1][2] Consider the following possibilities:
-
Hydrolysis: this compound may be susceptible to hydrolysis, where water molecules break down the compound.[1][3] This is a common issue for compounds in aqueous solutions like cell culture media.[1][2]
-
Oxidation: The compound might be reacting with dissolved oxygen in your media, a process known as oxidation.[1]
-
Photolysis: Exposure to light, especially UV rays from a biosafety cabinet, can cause degradation of light-sensitive compounds.[1]
-
Adsorption: this compound might be adsorbing to the surface of your plasticware (e.g., flasks, plates), reducing its effective concentration in the media.
Q2: My stock solution of this compound shows precipitation after thawing. How can I prevent this?
Precipitation of a compound from a stock solution upon thawing is a common issue. Here are some steps to mitigate this:
-
Controlled Thawing: Thaw your stock solution slowly and at a controlled temperature. Avoid rapid thawing at room temperature or in a warm water bath.
-
Solvent Choice: Ensure that the solvent used for your stock solution is appropriate for the concentration of this compound. If you are using DMSO, ensure it is of high purity and anhydrous.
-
Storage Concentration: Storing this compound at a very high concentration can increase the likelihood of precipitation. Consider preparing smaller aliquots at a slightly lower concentration.
-
Gentle Mixing: After thawing, ensure the solution is homogenous by gently vortexing or pipetting up and down.
Q3: How can I determine if this compound is degrading in my specific experimental conditions?
To confirm if this compound is degrading, you can perform a stability study under your specific experimental conditions.[2][4] This typically involves incubating this compound in your cell culture medium (without cells) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take a sample of the medium and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[2][5]
Q4: What are the best practices for handling and storing this compound to ensure its long-term stability?
To maintain the integrity of this compound, adhere to the following best practices:
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Light Protection: When working with this compound, minimize its exposure to light by using amber-colored tubes and covering plates with foil.[1]
-
Fresh Preparations: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM/F12 | % Remaining in RPMI 1640 |
| 0 | 100% | 100% |
| 24 | 85% | 92% |
| 48 | 65% | 81% |
| 72 | 45% | 68% |
Table 2: Effect of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Condition | % Remaining after 1 month | % Remaining after 3 months |
| 4°C | 98% | 90% |
| -20°C | 99.9% | 99.5% |
| -80°C | 99.9% | 99.8% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM/F12)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated LC-MS/MS method.[5]
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Experimental Workflow Diagram
Caption: Workflow for assessing the stability of this compound in experimental conditions.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting this compound instability issues.
References
- 1. moravek.com [moravek.com]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
How to mitigate Ceefourin 2-induced cytotoxicity at high concentrations
Welcome to the technical support center for Ceefourin 2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential cytotoxicity associated with high concentrations of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Multidrug Resistance Protein 4 (MRP4/ABCC4).[1][2] MRP4 is an ATP-binding cassette (ABC) transporter responsible for the efflux of a variety of molecules from the cell, including signaling molecules like cyclic adenosine monophosphate (cAMP).[2] By blocking this transporter, this compound causes an accumulation of these substrates, notably cAMP, inside the cell.
Q2: this compound is described as having low cytotoxicity. Why am I observing cell death at high concentrations?
A2: While this compound generally exhibits low cytotoxicity with a reported IC50 >50 µM in many cell lines, its primary mechanism can lead to cell death in sensitive cell types or at high concentrations.[1] The inhibition of MRP4 leads to a significant increase in intracellular cAMP levels. In certain cell types, particularly lymphocytes and some cancer cell lines, sustained high levels of intracellular cAMP activate the Protein Kinase A (PKA) signaling pathway, which is pro-apoptotic and can trigger programmed cell death.[3]
Q3: Which cell lines are more susceptible to this compound-induced cytotoxicity?
A3: Cell lines in which the cAMP/PKA signaling pathway is a primary regulator of apoptosis are more likely to be sensitive. This includes, but is not limited to, certain leukemia cell lines (e.g., Jurkat T-ALL cells), lymphoma cells, and other cells where cAMP is a known pro-apoptotic signal.[3] Sensitivity can vary greatly, so it is crucial to determine the cytotoxic profile of this compound in your specific cell model.
Q4: At what concentration should I start to be concerned about cytotoxicity?
A4: Cytotoxicity can be cell-line dependent. While many cell lines show no toxicity up to 50 µM, sensitive lines like Jurkat cells show a 20% reduction in proliferation and a 20% induction of cell death at a concentration as low as 1.5 µM of the related compound, Ceefourin 1.[3] We recommend performing a dose-response curve for cytotoxicity in your specific cell line, starting from your desired effective concentration for MRP4 inhibition (typically 1-10 µM) and extending to higher concentrations (e.g., 50-100 µM).
Q5: Can the solvent used to dissolve this compound be a source of cytotoxicity?
A5: Yes. Like many small molecules, this compound is often dissolved in DMSO for stock solutions. High final concentrations of DMSO in cell culture media can be toxic to cells. It is critical to ensure the final DMSO concentration in your experimental wells is consistent across all conditions (including vehicle controls) and is at a non-toxic level, typically ≤0.5%.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpectedly high levels of cell death observed at effective MRP4-inhibiting concentrations.
-
Question: I am using this compound at a concentration that should inhibit MRP4 (e.g., 10 µM), but I'm seeing significant cytotoxicity, which is confounding my results. What should I do?
-
Answer: This suggests your cell line is sensitive to elevated intracellular cAMP. The observed cytotoxicity is likely a direct, on-target consequence of MRP4 inhibition.
-
Confirm the Cause: First, confirm that the cytotoxicity is mediated by the expected cAMP/PKA pathway. You can do this by co-treating the cells with this compound and a PKA inhibitor, such as H-89, or a competitive cAMP antagonist like Rp-cAMPS. If the PKA inhibitor or cAMP antagonist rescues the cells from this compound-induced death, it confirms the mechanism.
-
Mitigate the Effect: If confirmed, you can mitigate the cytotoxicity by including the PKA inhibitor or cAMP antagonist in your experimental protocol. This allows you to study the effects of MRP4 inhibition on other substrates without the confounding effect of cAMP-induced apoptosis. Please refer to the detailed protocols below.
-
Adjust Concentration and Duration: Consider reducing the concentration of this compound or the duration of exposure. A time-course experiment can help identify a window where MRP4 is inhibited before significant apoptosis occurs.[4]
-
-
Issue 2: High variability in cytotoxicity results between experiments.
-
Question: My cytotoxicity results with this compound are not reproducible. What are the common causes of variability?
-
Answer: Variability in cytotoxicity assays can stem from several factors.
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment. Over-confluent or stressed cells can have altered responses to cytotoxic agents.
-
Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Concentration: Double-check that the final concentration of the solvent (e.g., DMSO) is identical and non-toxic across all wells. Prepare a vehicle control with the highest concentration of DMSO used in the experiment.
-
Assay Incubation Time: The timing for adding the viability reagent and reading the results must be consistent. Cell death is a dynamic process, and slight variations in timing can lead to different outcomes.
-
-
Data Presentation
The following table summarizes the known cytotoxic and anti-proliferative concentrations for Ceefourin 1, a closely related and well-documented MRP4 inhibitor, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay Type | Parameter | Concentration | Reference |
| Ceefourin 1 | Jurkat (T-ALL) | Proliferation | IC20 | 1.5 µM | [3] |
| Ceefourin 1 | Jurkat (T-ALL) | Proliferation | IC40 | 12 µM | [3] |
| Ceefourin 1 | Jurkat (T-ALL) | Apoptosis | ~20% Cell Death | 1.5 µM | [3] |
| Ceefourin 1 | Jurkat (T-ALL) | Apoptosis | ~40% Cell Death | 12.5 µM | [3] |
| This compound | Various Cancer Lines (11 total) | Cytotoxicity | IC50 | >50 µM (in 9 of 11 lines) | |
| This compound | Normal Fibroblast Lines (2 total) | Cytotoxicity | IC50 | >50 µM |
Note: Specific IC50 values for the two sensitive cancer cell lines for this compound were not detailed in the primary literature beyond noting "limited toxicity" up to 50 µM.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound
This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays like CellTox™ Green, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure they are >95% viable.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM.
-
Also prepare a "vehicle control" (medium with the same final DMSO concentration as the highest this compound dose) and a "no-cell" control (medium only).
-
Remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution, vehicle control, or medium only. This results in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Equilibrate the plate to room temperature for ~30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Incubate as required by the assay protocol (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition and Analysis:
-
Read the plate using the appropriate plate reader (luminescence or fluorescence).
-
Subtract the average "no-cell" background from all other readings.
-
Normalize the data by setting the average vehicle control value as 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[5]
-
Protocol 2: Mitigating this compound Cytotoxicity with a PKA Inhibitor
This protocol details how to rescue cells from this compound-induced apoptosis using the PKA inhibitor H-89.
Materials:
-
All materials from Protocol 1
-
H-89 dihydrochloride (stock solution in water or DMSO, e.g., 10 mM)
Procedure:
-
Cell Seeding:
-
Follow Step 1 from Protocol 1.
-
-
Experimental Setup:
-
Design your experiment to include the following conditions (at minimum):
-
Vehicle Control (DMSO only)
-
This compound at a cytotoxic concentration (e.g., 2x its IC50 or a concentration of interest)
-
H-89 alone (e.g., 10 µM)
-
This compound + H-89 (co-treatment)
-
-
-
Compound Addition:
-
Pre-treatment (Optional but Recommended): Add H-89 (to a final concentration of 5-10 µM) to the designated wells 1-2 hours before adding this compound.[6]
-
Co-treatment: Add this compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all conditions.
-
-
Incubation, Viability Assay, and Data Analysis:
-
Follow Steps 3, 4, and 5 from Protocol 1.
-
Compare the viability of the "this compound" group with the "this compound + H-89" group. A significant increase in viability in the co-treated group indicates successful mitigation of cAMP/PKA-mediated cytotoxicity.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced cytotoxicity pathway.
Experimental Workflow Diagram: Assessing Cytotoxicity
Caption: Workflow for determining this compound IC50.
Logical Relationship Diagram: Mitigation Strategy
Caption: Logic for mitigating cytotoxicity.
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schedule-dependent enhancement of the cytotoxicity of fluoropyrimidines to human carcinoma cells in the presence of folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Ceefourin 2 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with Ceefourin 2, a novel kinase inhibitor. The following sections address common issues in a question-and-answer format, offering detailed experimental protocols, data interpretation, and visual aids to facilitate problem-solving.
FAQ 1: Unexpected Result: No Inhibition of the Target Pathway
Question: I treated my cells with this compound, but I am not observing the expected decrease in the phosphorylation of its downstream target, Protein Y. What could be the reason for this?
Answer: Several factors could contribute to the lack of observed inhibition. These can range from issues with the compound itself to the specific experimental conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide:
-
Confirm Compound Activity: The first step is to verify that the this compound being used is active. This can be done by testing it in a cell-free kinase assay against its target, Kinase X. If the compound is inactive in this assay, the issue may be with the synthesis or storage of the compound.
-
Verify Cell Permeability: If the compound is active in a cell-free assay, the next step is to confirm that it can penetrate the cell membrane to reach its intracellular target. This can be assessed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound.
-
Assess Target Engagement: It is crucial to confirm that this compound is binding to its intended target, Kinase X, within the cell. Cellular thermal shift assays (CETSA) can be employed to measure the thermal stabilization of Kinase X upon this compound binding.
-
Check for Experimental Errors: Review the experimental protocol for any potential errors. This includes verifying the concentration of this compound used, the treatment duration, and the cell line's characteristics. It's possible the cell line used has a mutation in Kinase X that prevents this compound binding.
-
Investigate Pathway Redundancy: If the compound is active, cell-permeable, and engages its target, the lack of downstream effect could be due to redundant signaling pathways that compensate for the inhibition of Kinase X.[1] Investigating alternative pathways that can regulate Protein Y phosphorylation may be necessary.
Key Experiment: Western Blot for Pathway Inhibition
A Western Blot is a fundamental technique to assess the phosphorylation status of target proteins.
Protocol:
-
Cell Lysis: After treating cells with this compound or a vehicle control, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Protein Y (p-Protein Y) and total Protein Y. A loading control, such as GAPDH or β-actin, should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Protein Y signal to the total Protein Y signal.
Data Presentation:
| Treatment Group | p-Protein Y (Normalized Intensity) | Total Protein Y (Normalized Intensity) | Fold Change in p-Protein Y vs. Vehicle |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.98 | 1.02 | 0.96 |
| This compound (10 µM) | 0.95 | 0.99 | 0.96 |
| Positive Control Inhibitor | 0.25 | 1.01 | 0.25 |
Interpretation of Hypothetical Results: The data in the table suggests that even at a high concentration, this compound is not significantly reducing the phosphorylation of Protein Y, whereas a known positive control inhibitor shows a marked effect. This would point towards an issue with this compound's activity, permeability, or target engagement in this specific cellular context.
Diagram:
Caption: The ABC signaling pathway with this compound targeting Kinase X.
FAQ 2: Unexpected Result: High Cell Toxicity at Low Doses
Question: I am observing significant cell death at concentrations of this compound that are much lower than its effective concentration for inhibiting Kinase X. Why is this happening?
Answer: High toxicity at low concentrations can be indicative of off-target effects, where this compound is interacting with other cellular components in a detrimental way.[3][4][5] It could also be related to the specific cell line's sensitivity or an issue with the experimental setup.
Troubleshooting Guide:
-
Confirm Cytotoxicity: First, confirm the cytotoxic effect using multiple, mechanistically different cell viability assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release). This helps to rule out artifacts from a single assay type.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the desired inhibitory effect on Kinase X and cytotoxicity. This will help to determine the therapeutic window of this compound.
-
Off-Target Profiling: If the therapeutic window is narrow, consider performing a broad kinase screen to identify potential off-target kinases that this compound might be inhibiting.[6] Unexpected off-target effects are a known complication with kinase inhibitors.[3][4][5]
-
Control Experiments: Include appropriate controls in your experiments. This should include a well-characterized inhibitor of the same pathway to see if the toxicity is pathway-related, and a structurally similar but inactive compound to check if the toxicity is due to a specific chemical moiety.
-
Cell Line Characterization: Investigate the specific sensitivities of the cell line you are using. Some cell lines may have a particular dependency on a pathway that is inadvertently affected by this compound.
Key Experiment: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity as a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, maximum lysis control).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Data Presentation:
| Concentration of this compound | % Cytotoxicity (LDH Assay) | % Inhibition of p-Protein Y |
| 0.01 µM | 5% | 2% |
| 0.1 µM | 15% | 10% |
| 1 µM | 50% | 45% |
| 10 µM | 95% | 90% |
Interpretation of Hypothetical Results: The data indicates that significant cytotoxicity is observed at concentrations where there is also substantial inhibition of the target pathway. This narrow therapeutic window suggests that off-target effects may be contributing to the observed cell death.
Diagram:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
FAQ 3: Unexpected Result: Acquired Resistance to this compound
Question: My cells initially responded to this compound, but after prolonged treatment, they have become resistant. What are the potential mechanisms of this acquired resistance?
Answer: Acquired resistance to targeted therapies is a common phenomenon in drug development. Several mechanisms can lead to resistance, including mutations in the drug target, upregulation of alternative signaling pathways, or increased drug efflux.[7][8][9]
Troubleshooting Guide:
-
Confirm Resistance: First, confirm the resistant phenotype by performing a dose-response assay on the resistant cell line and comparing it to the parental, sensitive cell line. The IC50 value for the resistant line should be significantly higher.
-
Target Sequencing: Sequence the gene encoding Kinase X in the resistant cells to identify any mutations that might interfere with this compound binding.
-
Pathway Analysis: Use techniques like Western Blotting or phosphoproteomics to investigate changes in the ABC signaling pathway and other related pathways in the resistant cells. Upregulation of bypass pathways is a common resistance mechanism.[1]
-
Drug Efflux Analysis: Investigate whether the resistant cells are actively pumping out this compound. This can be done by measuring the intracellular concentration of the drug over time or by using inhibitors of common drug efflux pumps.
-
Gene Expression Analysis: Perform RNA sequencing (RNA-seq) to compare the gene expression profiles of the sensitive and resistant cells. This can reveal upregulation of genes involved in resistance.
Key Experiment: Long-Term Resistance Development Assay
This experiment aims to generate a this compound-resistant cell line and monitor the change in drug sensitivity over time.
Protocol:
-
Initial Culture: Culture the parental cell line in the presence of a low concentration of this compound (e.g., the IC20).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.
-
IC50 Determination: At regular intervals (e.g., every 2-4 weeks), perform a dose-response assay to determine the IC50 of this compound.
-
Resistant Line Establishment: Continue the dose escalation until a resistant cell line is established that can proliferate in the presence of a high concentration of this compound.
-
Characterization: Once a resistant line is established, it can be used for the mechanistic studies described in the troubleshooting guide.
Data Presentation:
| Time Point (Weeks) | IC50 of this compound (µM) |
| 0 | 0.5 |
| 4 | 1.2 |
| 8 | 5.8 |
| 12 | 25.0 |
Interpretation of Hypothetical Results: The data demonstrates a progressive increase in the IC50 of this compound over time, indicating the development of acquired resistance. This resistant cell line is now a valuable tool for investigating the underlying mechanisms of resistance.
Diagram:
Caption: Decision tree for investigating acquired resistance mechanisms.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. LabXchange [labxchange.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
Avoiding common artifacts in MRP4 inhibition assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Multidrug Resistance Protein 4 (MRP4) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My negative control shows significant inhibition of MRP4 activity. What could be the cause?
A1: This is a common issue that can arise from several sources. Here are a few possibilities to investigate:
-
Solvent Effects: The solvent used to dissolve your test compounds (e.g., DMSO) might be inhibiting MRP4 at the final concentration used in the assay. It is crucial to test the effect of the solvent alone on MRP4 activity.
-
Contamination: Ensure that your buffers, reagents, and assay plates are free from any contaminating substances that might interfere with the assay.
-
Assay Artifacts: In ATPase assays, components of your test compound solution could interfere with the detection of inorganic phosphate. In vesicular transport assays using fluorescent probes, the compound itself might quench the fluorescence, appearing as inhibition.
Q2: How can I differentiate between true MRP4 inhibition and cytotoxicity in my cell-based assay?
A2: This is a critical step to avoid false-positive results. A compound that is toxic to the cells will lead to a decrease in cell viability, which can be misinterpreted as inhibition of MRP4-mediated efflux.
To distinguish between these two effects, you should perform a cytotoxicity assay in parallel with your inhibition assay. Use a parental cell line that does not overexpress MRP4 as a control. If the compound shows similar toxicity in both the MRP4-expressing and parental cell lines, the observed effect is likely due to cytotoxicity rather than specific MRP4 inhibition.[1]
Q3: My fluorescent test compound is interfering with the assay readout. How can I mitigate this?
A3: Autofluorescence from test compounds is a known artifact in fluorescence-based assays.[2] Here are some strategies to address this:
-
Use a different detection method: If possible, switch to a non-fluorescent detection method, such as a radioisotope-based vesicular transport assay or an ATPase activity assay.
-
Counter-screen: Include a counter-screen where the cells are treated with the compound but without the fluorescent probe. This will help you quantify the compound's intrinsic fluorescence.[2]
-
Red-shifted probes: The incidence of fluorescent artifacts generally decreases with probes that have higher excitation and emission wavelengths (red-shifted).[2]
Q4: I am observing inconsistent results between different batches of membrane vesicles. What are the likely reasons?
A4: Variability in membrane vesicle preparations can lead to inconsistent results. Key factors to control are:
-
Protein Concentration: Always determine the protein concentration of each vesicle preparation and normalize your assays accordingly.
-
Vesicle Orientation: The ratio of inside-out to right-side-out vesicles can vary between preparations. Only inside-out vesicles will show ATP-dependent transport.[3] This can be assessed by measuring the activity of a membrane-bound enzyme whose active site is known to be on the cytosolic or extracellular side.
-
Storage and Handling: Ensure that vesicles are stored at -80°C and thawed rapidly before use to maintain their activity. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Reference Inhibitor IC50 Values for MRP4
| Inhibitor | Assay Type | Substrate | IC50 Value | Reference |
| MK571 | Vesicular Transport | Estradiol 17β-glucuronide | ~10 µM | [4] |
| MK571 | Cell-based (HEK293/MRP4) | 6-Mercaptopurine | ~50 µM | [1] |
| Ceefourin-1 | Vesicular Transport | cAMP, cGMP, Thromboxane B2 | Concentration-dependent inhibition | [5][6] |
| Dantrolene | Cell-based | 6-Mercaptopurine, SN-38 | Up to 6.5-fold sensitization | [7] |
Experimental Protocols
Protocol 1: Vesicular Transport Assay for MRP4 Inhibition
This protocol is adapted from established methods for measuring the transport of a substrate into inside-out membrane vesicles expressing MRP4.[3][8][9]
Materials:
-
MRP4-expressing membrane vesicles (and control vesicles)
-
Radiolabeled or fluorescent MRP4 substrate (e.g., [³H]cAMP, Fluo-cAMP)[3][9]
-
Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl₂, pH 7.4)
-
ATP and AMP solutions
-
Test inhibitor and reference inhibitor (e.g., MK571)
-
Rapid filtration apparatus with filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
On a 96-well plate, pre-warm the membrane vesicles (typically 5-10 µg of protein per well) in transport buffer.
-
Add the test inhibitor or reference inhibitor to the wells and incubate for a few minutes at 37°C.
-
Initiate the transport reaction by adding the substrate and either ATP (to measure active transport) or AMP (as a negative control).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of substrate uptake.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through the filter plate to separate the vesicles from the assay solution.
-
Wash the filters with ice-cold wash buffer to remove any non-transported substrate.
-
Quantify the amount of substrate trapped in the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Calculate the percent inhibition by comparing the ATP-dependent transport in the presence of the inhibitor to the control (vehicle-treated) transport.
Protocol 2: Cell-Based MRP4 Inhibition Assay using a Cytotoxicity Readout
This protocol is based on assessing the ability of an inhibitor to increase the cytotoxicity of a known MRP4 substrate in cells overexpressing MRP4.[1]
Materials:
-
MRP4-overexpressing cells (e.g., HEK293/MRP4) and a parental control cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
MRP4 substrate that is cytotoxic (e.g., 6-mercaptopurine)
-
Test inhibitor and reference inhibitor (e.g., MK571)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed both the MRP4-overexpressing cells and the parental control cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor in the presence and absence of a fixed concentration of the cytotoxic MRP4 substrate. Include controls for the substrate alone and the inhibitor alone.
-
Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Determine the IC50 of the cytotoxic substrate in the presence and absence of the inhibitor. A significant decrease in the IC50 in the MRP4-expressing cells (but not the parental cells) indicates that the test compound is inhibiting MRP4-mediated efflux of the cytotoxic substrate.
Visualizations
Caption: Workflow for a typical MRP4 vesicular transport inhibition assay.
Caption: Decision tree for troubleshooting common artifacts in MRP4 inhibition assays.
References
- 1. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRP Transporter Substrate Identification | Evotec [evotec.com]
- 5. Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of new MRP4 inhibitors from a library of FDA approved drugs using a high-throughput bioluminescence screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Functional Expression of Multidrug Resistance Protein 4 MRP4/ABCC4 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing drug combination studies with Ceefourin 2
Ceefourin 2 Technical Support Center
Welcome to the technical resource center for this compound. This guide is designed to help researchers, scientists, and drug development professionals optimize their drug combination studies and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By blocking the PI3K pathway, this compound inhibits the phosphorylation of AKT, a key downstream effector, leading to the suppression of cell growth, proliferation, and survival signals.
Q2: Why should I consider using this compound in combination studies?
A2: The PI3K/AKT pathway is a central node in cell signaling and is frequently hyperactivated in cancer, contributing to resistance to conventional therapies. Combining this compound with other agents, such as cytotoxic chemotherapy or other targeted drugs, can lead to synergistic effects, overcoming resistance and enhancing therapeutic efficacy.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting it in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Q4: How do I determine the optimal concentration range for this compound in my cell line?
A4: The optimal concentration is cell-line dependent. We recommend performing an initial dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound as a single agent. A typical starting range for a 72-hour MTT or CellTiter-Glo assay is 0.1 nM to 10 µM.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Uneven drug distribution in wells.4. Contamination (mycoplasma or bacterial). | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Mix the plate gently on a plate shaker for 1 minute after adding the drug.4. Regularly test cell cultures for mycoplasma contamination. |
| This compound precipitates in the culture medium. | 1. The final DMSO concentration is too high (>0.5%).2. The solubility of this compound is exceeded. | 1. Ensure the final concentration of the DMSO solvent in the culture medium does not disrupt cell health. We recommend keeping it ≤0.1%.2. Prepare intermediate dilutions from the 10 mM stock in culture medium before adding to the wells. |
| No synergistic effect observed with the combination agent. | 1. The chosen cell line is not dependent on the PI3K/AKT pathway.2. Incorrect concentration ratio of the two drugs.3. The timing and sequence of drug addition are not optimal. | 1. Confirm pathway activation by performing a baseline Western blot for phosphorylated AKT (p-AKT).2. Perform a matrix experiment with varying concentrations of both this compound and the partner drug to identify synergistic ratios.3. Test different administration schedules (e.g., sequential vs. simultaneous addition). |
| Unexpected increase in cell death in control (vehicle-treated) wells. | 1. High concentration of the vehicle (e.g., DMSO).2. Poor cell health prior to the experiment. | 1. Perform a vehicle toxicity control to ensure the final DMSO concentration is not cytotoxic to your cells.2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. |
Experimental Protocols & Data
Protocol 1: Determining Single-Agent IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 0.2 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO).
-
Drug Treatment: Remove the old medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Drug Combination Synergy Analysis
This protocol uses the Chou-Talalay method to determine if the combination of this compound and Paclitaxel is synergistic, additive, or antagonistic.
Methodology:
-
IC50 Determination: First, determine the single-agent IC50 values for both this compound and Paclitaxel as described in Protocol 1.
-
Combination Matrix Setup: Design a dose matrix where both drugs are tested at concentrations below, at, and above their respective IC50 values. A constant ratio design is often used (e.g., based on the ratio of their IC50s).
-
Experiment Execution: Seed and treat cells as described above, but with the combination drug dilutions.
-
Data Collection: After 72 hours, perform an MTT assay to determine the fraction of cells affected (Fa) at each dose combination.
-
Synergy Analysis: Use software like CompuSyn or the synergyfinder R package to calculate the Combination Index (CI).
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments with this compound in the MCF-7 breast cancer cell line.
Table 1: Single-Agent IC50 Values (72-hour treatment)
| Compound | IC50 (nM) | 95% Confidence Interval |
|---|---|---|
| This compound | 15.5 | 12.8 - 18.2 |
| Paclitaxel | 8.2 | 7.1 - 9.4 |
Table 2: Combination Index (CI) Values for this compound + Paclitaxel (Data from a constant-ratio experiment based on the IC50 ratio)
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|
| 0.25 | 0.65 | Synergy |
| 0.50 (ED50) | 0.48 | Strong Synergy |
| 0.75 (ED75) | 0.41 | Strong Synergy |
| 0.90 (ED90) | 0.35 | Very Strong Synergy |
Visualizations
Signaling Pathway
Caption: PI3K/AKT signaling pathway showing the inhibitory action of this compound on PI3K.
Experimental Workflow
Caption: Standard experimental workflow for a drug combination synergy study.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting a lack of synergy in combination studies.
Validation & Comparative
A Head-to-Head Comparison of First and Third-Generation EGFR Inhibitors: Gefitinib vs. Osimertinib
This guide provides a detailed, data-driven comparison of two prominent epidermal growth factor receptor (EGFR) inhibitors: Gefitinib (a first-generation agent) and Osimertinib (a third-generation agent). The comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.
Introduction to EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Gefitinib and Osimertinib are both ATP-competitive inhibitors that target the EGFR kinase domain, but they possess distinct biochemical profiles, clinical efficacies, and resistance mechanisms.
Gefitinib , a first-generation EGFR tyrosine kinase inhibitor (TKI), was one of the first targeted therapies approved for NSCLC patients with activating EGFR mutations, such as exon 19 deletions (del19) and the L858R point mutation. It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain. However, its efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which sterically hinders drug binding.
Osimertinib is a third-generation, irreversible EGFR TKI designed specifically to overcome this resistance mechanism. It not only potently inhibits the common activating EGFR mutations but also maintains high activity against the T790M resistance mutation. Furthermore, it exhibits a lower affinity for wild-type EGFR, potentially leading to a wider therapeutic window and a more favorable side-effect profile compared to earlier-generation inhibitors.
Comparative Performance Data
The following table summarizes key quantitative data comparing the performance of Gefitinib and Osimertinib against various forms of the EGFR kinase.
| Parameter | Gefitinib | Osimertinib | Fold Difference |
| IC₅₀ vs. L858R EGFR | 9.2 nM | 12.9 nM | ~1.4x (Gefitinib) |
| IC₅₀ vs. Del19 EGFR | 5.4 nM | 9.7 nM | ~1.8x (Gefitinib) |
| IC₅₀ vs. T790M EGFR | >3,000 nM | 11.4 nM | >260x (Osimertinib) |
| IC₅₀ vs. Wild-Type EGFR | 2,100 nM | 494 nM | ~4.3x (Osimertinib) |
| Selectivity (WT/mutant) | Low | High | - |
| Binding Mechanism | Reversible | Covalent (Irreversible) | - |
Data compiled from multiple sources. IC₅₀ values can vary based on specific assay conditions.
Signaling Pathway Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and highlights the points of inhibition for both Gefitinib and Osimertinib. Both drugs prevent the autophosphorylation of the kinase domain, thereby blocking downstream pro-survival pathways like PI3K/AKT and MAPK.
Experimental Protocols
The data presented above are typically generated using biochemical and cell-based assays. Below are representative methodologies.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Objective: To determine the IC₅₀ values of Gefitinib and Osimertinib against wild-type and mutant EGFR kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (wild-type, L858R, Del19, or T790M mutants) is purified. A synthetic peptide substrate that can be phosphorylated by EGFR is prepared in assay buffer.
-
Compound Dilution: Gefitinib and Osimertinib are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Kinase Reaction: The EGFR enzyme, the peptide substrate, and ATP are combined in the wells of a 384-well plate. The test compounds (Gefitinib or Osimertinib) are added to the respective wells. A control well contains DMSO without any inhibitor.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system where the amount of remaining ATP is measured; lower ATP levels correspond to higher kinase activity.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Cell-Based Viability Assay
This assay measures the effect of the inhibitors on the proliferation and survival of cancer cell lines harboring specific EGFR mutations.
Objective: To assess the potency of Gefitinib and Osimertinib in inhibiting the growth of NSCLC cell lines with different EGFR statuses.
Methodology:
-
Cell Culture: Human NSCLC cell lines are cultured in appropriate media. For example, PC-9 cells (harboring an EGFR Del19 mutation) and NCI-H1975 cells (harboring both L858R and T790M mutations).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of Gefitinib or Osimertinib for a prolonged period (e.g., 72 hours).
-
Viability Measurement: After the incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP as an indicator of metabolic activity) or an MTS assay.
-
Data Analysis: The results are normalized to untreated control cells, and the percentage of cell viability is plotted against the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
The workflow for a typical cell-based viability assay is depicted below.
Conclusion
The comparison between Gefitinib and Osimertinib clearly illustrates the evolution of targeted cancer therapy. While Gefitinib is effective against common activating EGFR mutations, its utility is hampered by the emergence of the T790M resistance mutation. Osimertinib successfully addresses this critical limitation by potently inhibiting both the initial activating mutations and the T790M variant, while demonstrating greater selectivity over wild-type EGFR. This head-to-head analysis, supported by quantitative data and established experimental protocols, underscores the superior biochemical profile of the third-generation inhibitor in targeting the complexities of EGFR-mutated cancers.
Validating the Specificity of Ceefourin 2 Against Other ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ceefourin 2, a potent and highly selective inhibitor of the ATP-binding cassette (ABC) transporter MRP4 (Multidrug Resistance Protein 4, ABCC4). The following sections detail its specificity against other key ABC transporters, present available experimental data, outline relevant experimental methodologies, and visualize the associated signaling pathways.
Executive Summary
This compound has been identified as a highly selective inhibitor of MRP4.[1] Its activity against other prominent ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance Protein 1 (MRP1/ABCC1), has been investigated to establish its specificity. This high degree of selectivity makes this compound a valuable tool for studying the specific physiological and pathological roles of MRP4 without the confounding off-target effects common to many other ABC transporter inhibitors.
Data Presentation: Specificity of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, MRP4, and other key ABC transporters. The data is compiled from the findings of Cheung et al. (2014), who first identified and characterized this compound.
| Transporter | Gene Name | This compound IC50 | Selectivity vs. MRP4 |
| MRP4 | ABCC4 | ~1.5 µM | - |
| P-glycoprotein (P-gp) | ABCB1 | > 50 µM | > 33-fold |
| BCRP | ABCG2 | > 50 µM | > 33-fold |
| MRP1 | ABCC1 | > 50 µM | > 33-fold |
Note: The IC50 values for P-gp, ABCG2, and MRP1 were not explicitly quantified in the available literature beyond indicating a lack of significant inhibition at concentrations up to 50 µM. The primary research by Cheung et al. (2014) demonstrated the high selectivity of this compound for MRP4 over these other transporters.[1]
Experimental Protocols
The specificity of this compound was determined using a variety of in vitro assays that measure the function of specific ABC transporters. The following are representative protocols for the key experiments cited.
MRP4 Inhibition Assay (Luciferase-based)
This assay utilizes engineered cells that co-express MRP4 and luciferase. The efflux of a luciferase substrate, D-luciferin, by MRP4 is measured by the resulting luminescence.
-
Cell Culture: HEK293 cells stably co-expressing MRP4 and luciferase are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and incubated.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or control compounds.
-
Substrate Addition: D-luciferin is added to each well.
-
Luminescence Reading: After a defined incubation period, the luminescence is measured using a luminometer. A decrease in luminescence indicates inhibition of MRP4-mediated D-luciferin efflux.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
P-glycoprotein (P-gp) Activity Assay (Calcein-AM Efflux)
This assay measures the efflux of the fluorescent substrate calcein-AM by P-gp.
-
Cell Culture: A cell line overexpressing P-gp (e.g., K562/ADR) is used.
-
Cell Loading: Cells are incubated with the non-fluorescent calcein-AM, which is converted to fluorescent calcein by intracellular esterases.
-
Compound Incubation: Cells are then incubated with this compound or a known P-gp inhibitor (e.g., verapamil).
-
Efflux Measurement: The retention of intracellular calcein is measured by flow cytometry or a fluorescence plate reader.[2][3][4] Increased fluorescence indicates inhibition of P-gp-mediated efflux.
BCRP (ABCG2) Activity Assay (Pheophorbide A Efflux)
This assay utilizes the fluorescent substrate pheophorbide A (PhA) to measure BCRP activity.[5][6][7][8]
-
Cell Culture: A cell line overexpressing BCRP (e.g., HEK293/BCRP) is used.
-
Cell Loading: Cells are loaded with PhA.
-
Compound Incubation: Cells are incubated with this compound or a known BCRP inhibitor (e.g., Ko143).
-
Efflux Measurement: The intracellular accumulation of PhA is quantified by flow cytometry. An increase in fluorescence indicates inhibition of BCRP-mediated efflux.
MRP1 Activity Assay (Leukotriene C4 Uptake)
This assay measures the ATP-dependent uptake of a high-affinity MRP1 substrate, leukotriene C4 (LTC4), into inside-out membrane vesicles.
-
Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing MRP1.
-
Uptake Reaction: Vesicles are incubated with radiolabeled [³H]LTC4 in the presence of ATP and varying concentrations of this compound or a known MRP1 inhibitor (e.g., MK-571).
-
Filtration: The reaction is stopped by rapid filtration through nitrocellulose filters to separate the vesicles from the unincorporated substrate.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting. A decrease in radioactivity indicates inhibition of MRP1-mediated LTC4 uptake.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the ABC transporters discussed and a general experimental workflow for assessing inhibitor specificity.
Caption: Simplified signaling pathway involving MRP4-mediated efflux of cAMP.
Caption: P-glycoprotein (P-gp) mediated efflux of xenobiotics.
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
- 6. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of MRP4 Inhibition: A Comparative Analysis of Ceefourin 2 and siRNA Knockdown
A head-to-head comparison of two powerful research tools for dissecting the function of Multidrug Resistance Protein 4 (MRP4). This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of Ceefourin 2, a selective chemical inhibitor, and siRNA-mediated knockdown for the targeted silencing of MRP4. We present a synthesis of experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology for investigating MRP4's role in cellular processes.
Multidrug Resistance Protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter superfamily, plays a crucial role in the efflux of a wide array of endogenous signaling molecules and xenobiotics, including anticancer drugs.[1][2] Its involvement in physiological and pathophysiological processes, such as prostaglandin release and multidrug resistance in cancer, has made it a significant target for therapeutic intervention and basic research.[2][3][4] Two primary methods for investigating MRP4 function are through the use of selective chemical inhibitors and genetic knockdown via small interfering RNA (siRNA). This guide provides a comparative overview of this compound, a potent and selective MRP4 inhibitor, and the widely used siRNA knockdown approach.
Performance Comparison: this compound vs. siRNA Knockdown of MRP4
The following tables summarize the key performance metrics and characteristics of this compound and siRNA-mediated knockdown of MRP4, based on available experimental data.
| Parameter | This compound | siRNA Knockdown of MRP4 | Reference |
| Mechanism of Action | Selective, potent inhibition of MRP4-mediated substrate efflux. | Post-transcriptional gene silencing by targeting MRP4 mRNA for degradation. | [1][5] |
| Specificity | Highly selective for MRP4 over other ABC transporters (P-gp, ABCG2, MRP1, MRP2, MRP3, MRP5). | Highly sequence-specific to the target MRP4 mRNA. | [1][5] |
| Potency (IC50) | Inhibits MRP4-mediated D-luciferin transport with an IC50 of 7.0µM in HEK293-MRP4 cells. | Can achieve >90% knockdown of target mRNA under optimized conditions. | [5][6] |
| Cellular Toxicity | Limited toxicity in multiple cancer and normal fibroblast cell lines tested up to 50µM. | Dependent on the transfection reagent and siRNA concentration; optimization is crucial to minimize toxicity. | [5][6] |
| Stability | Metabolically stable (>30 min) in mouse liver microsomal assay; limited acid-stability. | Transient effect, duration depends on cell division rate and siRNA stability. | [5] |
| Experimental Timeframe | Rapid onset of action. | Maximal mRNA knockdown typically observed 24-48 hours post-transfection; phenotypic effects may be delayed (48-96 hours). | [7] |
Experimental Methodologies
This compound Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on MRP4 activity.
Objective: To quantify the inhibition of MRP4-mediated transport of a known substrate by this compound.
Materials:
-
HEK293 cells stably expressing MRP4 (HEK293-MRP4)
-
Parental HEK293 cells (negative control)
-
This compound (ab145145)
-
D-luciferin (MRP4 substrate)
-
Cell culture medium and reagents
-
Bioluminescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-MRP4 and parental HEK293 cells in a 96-well plate and culture overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells and incubate for a specified period.
-
Substrate Addition: Add a known concentration of the MRP4 substrate, D-luciferin, to all wells.
-
Efflux Assay: Incubate for a period to allow for MRP4-mediated efflux of the substrate.
-
Bioluminescence Measurement: Measure the intracellular accumulation of D-luciferin using a bioluminescence plate reader. A higher signal indicates greater inhibition of MRP4 efflux.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the bioluminescence signal against the inhibitor concentration.
siRNA Knockdown of MRP4
Objective: To specifically reduce the expression of MRP4 protein in a target cell line.
Materials:
-
Target cells (e.g., Human Retinal Endothelial Cells - HRECs)[8]
-
MRP4-specific siRNA and non-silencing control siRNA
-
Transfection reagent (e.g., DharmaFECT)[9]
-
Cell culture medium and reagents
-
RT-PCR and Western blotting reagents
Procedure:
-
siRNA Preparation: Reconstitute lyophilized siRNAs in nuclease-free water to create a stock solution.[10]
-
Cell Seeding: Seed the target cells in a culture plate to achieve a confluency of 50-70% at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA (MRP4-specific or non-silencing control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[10]
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Validation of Knockdown:
-
mRNA Level: Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in MRP4 mRNA levels compared to the non-silencing control.[9]
-
Protein Level: Perform Western blotting to confirm the reduction in MRP4 protein expression.
-
-
Phenotypic Analysis: Once knockdown is confirmed, proceed with the desired downstream functional assays (e.g., cell migration, tube formation).[8]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Comparative workflow of this compound inhibition and siRNA knockdown experiments.
References
- 1. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The human multidrug resistance protein MRP4 functions as a prostaglandin efflux transporter and is inhibited by nonsteroidal antiinflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 7. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of Ceefourin 2 in Diverse Cancer Models: A Comparative Guide
For Immediate Release
Data-Driven Insights for Researchers, Scientists, and Drug Development Professionals on the Novel MRP4 Inhibitor, Ceefourin 2
This guide provides a comprehensive comparison of this compound, a highly selective and potent inhibitor of Multidrug Resistance Protein 4 (MRP4), against other alternatives, supported by available experimental data. This document is intended to inform researchers, scientists, and drug development professionals on the current understanding of this compound's potential in various cancer models.
Executive Summary
This compound has emerged as a promising small molecule inhibitor of MRP4, a key transporter protein implicated in the efflux of various anticancer drugs, leading to multidrug resistance.[1][2] Available data indicates that this compound exhibits greater potency in cellular assays compared to the widely used MRP4 inhibitor, MK-571.[1][2] While direct comparative studies across a wide range of cancer models are limited, the foundational data suggests this compound's potential as a valuable tool to overcome chemoresistance. This guide synthesizes the existing data, details relevant experimental protocols, and provides visualizations to aid in understanding its mechanism of action.
Comparative Potency of this compound
This compound has been identified as a more potent inhibitor of MRP4 than MK-571 in cellular assays.[1][2] The primary quantitative data available for this compound's potency comes from studies in HEK293 cells engineered to overexpress MRP4.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | MRP4 | D-luciferin transport in HEK293-MRP4 cells | 7.0 µM | --INVALID-LINK-- |
| MK-571 | MRP4 (and other MRPs) | D-luciferin transport in HEK293-MRP4 cells | Less potent than this compound (specific value not provided in the same study) | --INVALID-LINK-- |
Note: While the provided data is valuable, there is a clear need for further research to establish the IC50 values of this compound in a broader panel of cancer cell lines, including but not limited to lung, breast, and pancreatic cancer models. Such studies would enable a more direct comparison with both other MRP4 inhibitors and standard-of-care chemotherapeutic agents.
Mechanism of Action: Overcoming Multidrug Resistance
Multidrug Resistance Protein 4 (MRP4) is an ATP-binding cassette (ABC) transporter that actively pumps various chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This is a significant mechanism of acquired drug resistance in many cancers.
This compound, as a selective inhibitor of MRP4, blocks this efflux mechanism. By doing so, it is hypothesized to increase the intracellular accumulation of co-administered chemotherapeutic agents, thus restoring or enhancing their cytotoxic effects.
Figure 1: Mechanism of this compound in overcoming MRP4-mediated chemoresistance.
Experimental Protocols
Detailed below are generalized protocols for key experiments relevant to assessing the potency of MRP4 inhibitors like this compound.
MRP4 Inhibition Assay (Vesicular Transport Assay)
This assay directly measures the ability of a compound to inhibit the transport of a known MRP4 substrate into membrane vesicles overexpressing MRP4.
Materials:
-
HEK293-MRP4 membrane vesicles
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
ATP and AMP solutions
-
Radiolabeled or fluorescent MRP4 substrate (e.g., [³H]-estradiol-17-β-glucuronide, D-luciferin)
-
Test compound (this compound) and control inhibitor (MK-571)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Thaw membrane vesicles on ice.
-
Prepare serial dilutions of this compound and control inhibitor.
-
In a 96-well plate, combine the assay buffer, substrate, and test compound or control.
-
Initiate the transport reaction by adding ATP to the test wells and AMP to the control wells (to measure non-specific binding).
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through a filter plate.
-
Wash the filters to remove unbound substrate.
-
Quantify the amount of substrate trapped in the vesicles using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition relative to the control (ATP-driven transport without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT or a similar colorimetric assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells and to determine if an MRP4 inhibitor can sensitize cells to a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest (e.g., lung, breast, pancreatic)
-
Complete cell culture medium
-
96-well cell culture plates
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent alone, this compound alone, or a combination of both. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for the single agents and the combination treatment. A reduction in the IC50 of the chemotherapeutic agent in the presence of this compound indicates sensitization.
Figure 2: Experimental workflow for assessing this compound potency.
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a potent and selective inhibitor of MRP4. Its ability to outperform the commonly used inhibitor MK-571 in cellular assays makes it a valuable research tool and a potential candidate for further therapeutic development.
However, to fully assess the potency of this compound in different cancer models, further research is critically needed. Specifically, future studies should focus on:
-
Broad-panel screening: Determining the IC50 values of this compound in a wide array of cancer cell lines from different tissues of origin (e.g., lung, breast, pancreas, colon).
-
Combination studies: Quantifying the synergistic effects of this compound with various standard-of-care chemotherapeutic agents in these cancer models.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer to validate the in vitro findings.
References
Ceefourin 2: A Comparative Analysis of its Inhibitory Effects on Multidrug Resistance Protein 4 (MRP4) Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Ceefourin 2 on various substrates of the Multidrug Resistance Protein 4 (MRP4), an ATP-binding cassette (ABC) transporter. MRP4 is a key player in cellular efflux, transporting a wide array of endogenous signaling molecules and xenobiotics, thereby influencing physiological processes and contributing to multidrug resistance in cancer. This compound, a pyrazolopyrimidine compound, has been identified as a potent and selective inhibitor of MRP4, offering a valuable tool for studying MRP4 function and a potential lead for therapeutic development.
Quantitative Analysis of this compound Inhibition
The following table summarizes the available quantitative data on the inhibition of MRP4-mediated transport of various substrates by this compound.
| Substrate | IC50 of this compound (µM) | Cell Line | Assay Type | Reference |
| D-luciferin | 7.0 | HEK293-MRP4 | Bioluminescence |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the inhibitory effect of this compound on MRP4 substrates.
Bioluminescence Assay for D-luciferin Transport
This assay indirectly measures MRP4-mediated transport by quantifying the efflux of the luciferase substrate, D-luciferin.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing MRP4 and luciferase (HEK293-MRP4-luc).
-
Methodology:
-
HEK293-MRP4-luc cells are seeded in appropriate multi-well plates.
-
Cells are incubated with varying concentrations of this compound.
-
D-luciferin is added to the cells.
-
The amount of D-luciferin effluxed by MRP4 is inversely proportional to the intracellular concentration available for the luciferase enzyme.
-
Luminescence is measured using a luminometer.
-
The IC50 value is calculated from the dose-response curve of this compound concentration versus luminescence.
-
-
Reference: This method was utilized in the initial characterization of this compound.
Vesicular Transport Assay
This in vitro method directly measures the ATP-dependent transport of substrates into inside-out membrane vesicles containing MRP4.
-
Vesicle Source: Spodoptera frugiperda (Sf9) insect cells or HEK293 cells overexpressing human MRP4.
-
Methodology:
-
Inside-out membrane vesicles are prepared from MRP4-overexpressing cells.
-
Vesicles are incubated with a radiolabeled or fluorescently tagged MRP4 substrate (e.g., [3H]-cAMP, [3H]-estradiol-17β-glucuronide) in the presence and absence of ATP.
-
The reaction is initiated by the addition of ATP.
-
To test for inhibition, varying concentrations of this compound are included in the incubation mixture.
-
The reaction is stopped at a specific time point by rapid filtration through a nitrocellulose membrane, trapping the vesicles.
-
The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
-
The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in its presence.
-
-
Reference: Vesicular transport assays are a standard method for characterizing ABC transporter function.
Platelet Aggregation Assay
This ex vivo assay assesses the functional consequence of MRP4 inhibition on platelet function, as MRP4 transports key signaling molecules involved in platelet aggregation.
-
Sample: Human or mouse platelet-rich plasma (PRP).
-
Methodology:
-
PRP is pre-incubated with this compound or a vehicle control.
-
Platelet aggregation is induced by adding an agonist such as ADP or collagen.
-
The change in light transmission through the platelet suspension is monitored over time using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
The extent of inhibition is determined by comparing the aggregation curves of this compound-treated samples to the control.
-
-
Reference: This method has been used to study the effects of the MRP4 inhibitor Ceefourin 1 on platelet function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound's inhibition of MRP4 and a typical experimental workflow for assessing this inhibition.
Caption: MRP4's role in platelet aggregation and its inhibition by this compound.
Caption: MRP4's role in cancer drug resistance and its inhibition by this compound.
Caption: A generalized workflow for assessing MRP4 inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating the diverse physiological and pathological roles of MRP4. Its selectivity provides a significant advantage over broader-spectrum inhibitors. The provided data and experimental outlines serve as a foundation for researchers designing studies to further elucidate the impact of this compound on various MRP4 substrates and related signaling pathways. Further quantitative studies are warranted to expand the comparative analysis of this compound's inhibitory potency across the full spectrum of MRP4 substrates.
In Vivo Efficacy of Ceefourin 2: A Comparative Analysis Against Other MRP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Ceefourin 2, a novel and highly selective Multidrug Resistance Protein 4 (MRP4) inhibitor, with other established MRP4 inhibitors. While direct comparative in vivo efficacy data for this compound remains limited in publicly available literature, this document synthesizes existing in vitro data, preliminary in vivo safety information for the closely related Ceefourin 1, and in vivo efficacy studies of other MRP4 inhibitors to offer a projection of its potential therapeutic advantages.
Executive Summary
Multidrug Resistance Protein 4 (MRP4) is a key ATP-binding cassette (ABC) transporter involved in the efflux of a wide range of endogenous signaling molecules and xenobiotics, playing a significant role in drug resistance and various physiological processes. Inhibition of MRP4 is a promising therapeutic strategy for various diseases, including cancer and cardiovascular conditions. This compound has emerged as a potent and highly selective MRP4 inhibitor in preclinical studies, demonstrating significant advantages over less specific inhibitors such as MK-571 and probenecid in cellular assays.[1][2][3] This guide will delve into the available data to provide a clear comparison of these compounds.
Data Presentation
Table 1: In Vitro Potency and Selectivity of MRP4 Inhibitors
| Inhibitor | Target(s) | IC50 for MRP4 | Selectivity over other ABC Transporters (e.g., MRP1, P-gp, BCRP) | Reference |
| This compound | MRP4 | Potent (specific values not consistently reported in public domain) | High | [4] |
| Ceefourin 1 | MRP4 | ~1.5 µM (for D-luciferin transport) | High | [5] |
| MK-571 | MRP1, MRP2, MRP3, MRP4, MRP5, CysLT1 receptor, Phosphodiesterases | Micromolar range (variable depending on substrate) | Low | [2] |
| Probenecid | MRP1, MRP2, MRP3, MRP4, MRP5, OAT1, OAT3 | ~100 µM (for cGMP transport) | Low | [6][7][8][9] |
Table 2: Summary of In Vivo and Ex Vivo Data for MRP4 Inhibitors
| Inhibitor | Animal Model | Route of Administration | Key Findings | Reference |
| Ceefourin 1 | BALB/c Mice | Intraperitoneal | No significant alterations in blood parameters, hepatic, or renal functions observed, suggesting good in vivo tolerability. | [10] |
| MK-571 | Obese Mice | Oral (5 mg/kg/day for 14 days) | Reversed prostate hypercontractility and improved erectile function by increasing intracellular cGMP levels. | [11][12] |
| Probenecid | Mice with Human Tumor Xenografts | Parenteral | Enhanced the efficacy of the chemotherapeutic agent 10-propargyl-10-deazaaminopterin (PDX) against solid tumors. | [6] |
Experimental Protocols
In Vivo Toxicity Assessment of Ceefourin 1 in Mice
-
Animal Model: BALB/c mice.
-
Drug Administration: Intraperitoneal injection of Ceefourin 1. The exact dosage and frequency were not detailed in the available abstract.
-
Parameters Monitored:
-
Blood parameters (e.g., complete blood count).
-
Hepatic function (e.g., liver enzyme levels).
-
Renal function (e.g., creatinine, BUN).
-
Histological analysis of major organs to assess for any signs of tissue damage.
-
-
Results: The study reported no significant alterations in the monitored parameters, indicating a favorable in vivo safety profile for Ceefourin 1.[10]
In Vivo Efficacy of MK-571 in a Mouse Model of Obesity-Induced Erectile Dysfunction
-
Animal Model: Diet-induced obese C57BL/6 mice.
-
Drug Administration: MK-571 was administered orally at a dose of 5 mg/kg/day for 14 days.
-
Efficacy Assessment:
-
Measurement of intracavernous pressure (ICP) to assess erectile function.
-
In vitro contractility studies on isolated corpus cavernosum strips.
-
Biochemical analysis of intracellular cyclic GMP (cGMP) levels in corpus cavernosum tissue.
-
-
Results: Treatment with MK-571 fully restored erectile function in obese mice, which was associated with a significant increase in intracellular cGMP levels in the corpus cavernosum.[12]
In Vivo Efficacy of Probenecid in Enhancing Chemotherapy in Tumor-Bearing Mice
-
Animal Model: Mice bearing human solid tumor xenografts (e.g., lung, prostate, mammary).
-
Drug Administration: Parenteral co-administration of probenecid with the folate analogue chemotherapeutic agent, 10-propargyl-10-deazaaminopterin (PDX).
-
Efficacy Assessment:
-
Tumor growth inhibition and regression were monitored over time.
-
The number of complete tumor regressions was quantified.
-
-
Results: Co-administration of probenecid significantly enhanced the therapeutic efficacy of PDX, leading to increased tumor regression and a higher number of complete regressions compared to PDX alone.[6]
Mandatory Visualization
Caption: Mechanism of MRP4 inhibition by this compound and other inhibitors.
Caption: General workflow for the evaluation of MRP4 inhibitors.
Discussion and Future Directions
The available evidence strongly suggests that this compound and its analogue Ceefourin 1 are highly promising MRP4 inhibitors due to their potency and exceptional selectivity in in vitro models.[1][2][3][5] The favorable in vivo safety profile of Ceefourin 1 further supports the potential of this class of compounds for clinical development.[10]
In contrast, while inhibitors like MK-571 and probenecid have demonstrated in vivo efficacy in various models, their off-target effects complicate the interpretation of their mechanisms of action and may lead to undesirable side effects.[2][6][11][12] The lack of selectivity of these compounds makes them less ideal as therapeutic agents compared to the highly specific Ceefourins.
The critical next step in the development of this compound is the conduction of comprehensive in vivo efficacy studies. These studies should aim to:
-
Establish the pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models.
-
Directly compare the in vivo efficacy of this compound with MK-571 and/or probenecid in a head-to-head study design.
-
Evaluate the therapeutic potential of this compound in various disease models where MRP4 is implicated, such as chemotherapy-resistant cancers or cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening identifies Ceefourin 1 and this compound as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Co-administration of probenecid, an inhibitor of a cMOAT/MRP-like plasma membrane ATPase, greatly enhanced the efficacy of a new 10-deazaaminopterin against human solid tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of probenecid on the whole-body disposition of 6-bromo-7-[11C]methylpurine in humans assessed with long axial field-of-view PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Ceefourin 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Ceefourin 2, a selective inhibitor of the Multidrug Resistance Protein 4 (MRP4). Its performance is objectively compared with MK-571, a widely used, albeit less selective, alternative. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the assessment of this compound for research and development purposes.
Comparative Analysis of In Vitro Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the concentration that produces toxicity to the concentration that produces the desired therapeutic effect. A higher TI indicates a wider margin of safety. For in vitro studies, the TI is often calculated as the ratio of the 50% cytotoxic concentration (CC50 or TC50) in normal cells to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for the target.
The data presented below summarizes the in vitro therapeutic index for this compound and the alternative MRP4 inhibitor, MK-571.
| Compound | Target | Efficacy (IC50 for MRP4 Inhibition) | Toxicity (TC50 in Normal Fibroblast Cells) | Calculated In Vitro Therapeutic Index (TI) | Selectivity |
| This compound | MRP4 | 7.0 µM[1] | > 50 µM[1] | > 7.1 | High selectivity for MRP4 over other ABC transporters like P-gp, ABCG2, and MRP1[1][2] |
| MK-571 | MRP1, MRP4, CysLT1 Receptor | ~50 µM (for strong inhibition)[3] | 44.57 µM (in HepG2.A64 cells)[4] | ~0.89 | Non-selective, also inhibits MRP1 and is a potent CysLT1 receptor antagonist[5][6] |
Note: The therapeutic index for this compound is presented as a "greater than" value because no significant toxicity was observed at the highest tested concentration in normal cells. The IC50 for MK-571 is an approximation based on the concentration required for strong inhibition in cellular assays.
Experimental Protocols
Determination of In Vitro Therapeutic Index
The in vitro therapeutic index is determined by comparing the cytotoxicity of a compound in normal, non-target cells to its efficacy against the intended molecular target.
1. Determination of Efficacy (IC50 for MRP4 Inhibition):
The inhibitory activity of this compound and its alternatives against MRP4 can be assessed using a substrate transport assay. A common method is the D-luciferin transport assay in HEK293 cells stably expressing MRP4 and luciferase.
-
Cell Culture: HEK293 cells overexpressing MRP4 and luciferase are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells.
-
D-luciferin, a substrate of MRP4, is added to all wells.
-
The cells are incubated to allow for MRP4-mediated efflux of D-luciferin.
-
After incubation, the amount of intracellular D-luciferin is quantified by measuring the bioluminescence produced by the luciferase enzyme.
-
A decrease in luminescence indicates inhibition of MRP4-mediated transport.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in D-luciferin transport, is calculated from the dose-response curve.
2. Determination of Cytotoxicity (TC50):
Cytotoxicity is assessed in non-cancerous cell lines to determine the concentration of the compound that is toxic to normal cells. Assays such as the MTT, XTT, or LDH release assays are commonly used.
-
Cell Culture: A normal, non-cancerous cell line (e.g., human fibroblasts) is cultured.
-
Assay Procedure (MTT Assay Example):
-
Cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 48-72 hours), an MTT solution is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a spectrophotometer.
-
-
Data Analysis: The TC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
MRP4-Mediated cAMP Efflux Signaling Pathway
This compound, as a selective MRP4 inhibitor, modulates intracellular signaling pathways by preventing the efflux of MRP4 substrates, most notably cyclic adenosine monophosphate (cAMP). An accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and regulates the transcription of genes involved in various cellular processes, including proliferation and apoptosis.
Caption: MRP4-mediated cAMP efflux and its inhibition by this compound.
Experimental Workflow for In Vitro Therapeutic Index Determination
The following diagram illustrates the logical flow of experiments to determine the in vitro therapeutic index of a compound like this compound.
Caption: Workflow for determining the in vitro therapeutic index.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Ceefourin 2: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Ceefourin 2, a selective inhibitor of multidrug resistance protein 4 (MRP4). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive approach based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with appropriate care. Although noted for its low cytotoxicity in research settings, treating all research chemicals as potentially hazardous is a cornerstone of laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use nitrile gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal. The primary directive is to always consult the supplier to obtain the SDS . This document will provide definitive guidance on the chemical's hazards and required disposal methods.
In the interim, and in alignment with general laboratory waste protocols, the following steps should be followed:
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any research chemical, down the sanitary sewer. This can lead to environmental contamination and may be in violation of local regulations.
-
Segregate as Chemical Waste: Treat all solid this compound and any solutions containing it as chemical waste.
-
Containerization:
-
Solid Waste: Place solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container with a secure cap. Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste".
-
The full chemical name: "this compound".
-
The CAS Number: 348148-51-6.
-
An approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and ideally within secondary containment to prevent spills.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained to handle and dispose of laboratory chemicals in accordance with federal, state, and local regulations.
Quantitative Data Summary
While no quantitative data regarding the specific environmental impact or toxicity thresholds for disposal of this compound is available, the following table summarizes its key chemical identifiers.
| Property | Value |
| CAS Number | 348148-51-6 |
| Molecular Formula | C₁₅H₉ClF₃N₃O₂ |
| Reported Activity | Selective inhibitor of Multidrug Resistance Protein 4 (MRP4) with low cellular toxicity.[1][2] |
Experimental Protocols Referenced
The disposal procedures outlined are based on established guidelines for the management of laboratory chemical waste. These protocols are not derived from specific experiments with this compound but represent standard best practices in chemical safety.
Visualizing the Disposal Workflow
To further clarify the procedural steps for chemical waste disposal in a research environment, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Decision workflow for the proper disposal of a laboratory chemical.
Caption: Step-by-step logistical flow for this compound waste from lab to disposal.
References
Essential Safety and Logistical Information for Handling Ceefourin 2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Ceefourin 2, a potent and highly selective inhibitor of MRP4 used for research purposes.[1] The following procedural guidance outlines operational and disposal plans to directly address key safety questions.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to utilize appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general guidelines for handling laboratory chemicals and hazardous drugs.[2][3][4][5][6]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards.[4] | Prevents skin contact and contamination. Double-gloving is recommended, with one pair under the gown cuff and the second pair over.[2][4] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects skin and clothing from potential splashes and contamination. Gowns should be changed every 2-3 hours or immediately if contaminated.[4] |
| Eye and Face Protection | Safety goggles or a full-face shield.[3][4] | Protects eyes and face from splashes or aerosols. |
| Respiratory Protection | An N95 surgical respirator mask is recommended, especially when handling the powdered form of the compound.[4] | Minimizes inhalation of airborne particles. |
| Shoe Covers | Two pairs of disposable shoe covers.[4] | Prevents the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling this compound, away from general lab traffic.
-
Ensure a spill kit is readily accessible.[5]
-
Wash hands thoroughly before donning PPE.[2]
2. Donning PPE:
-
Follow the correct sequence for putting on PPE: first pair of shoe covers, gown, hair/beard covers, N95 respirator, eye protection, and then gloves (first pair under the gown cuff, second pair over).
3. Handling this compound:
-
Handle the compound within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Avoid creating dust if handling a powdered form.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
4. Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, shoe covers, gown, eye protection, respirator, and finally, the inner gloves.
-
Dispose of all single-use PPE in the designated hazardous waste container immediately after use.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health hazards.[7][8]
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container for disposal by the institution's environmental health and safety (EHS) office.[8] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE | All used PPE should be disposed of as hazardous waste.[4] |
| Spills | Use a spill kit to absorb the material. Clean the area with an appropriate deactivating agent. All materials used for cleanup should be disposed of as hazardous waste. |
Important Note: Do not dispose of this compound or any antibiotic/bioactive compound down the drain or in the regular trash, as this can lead to environmental contamination and the development of antibiotic resistance.[9][10][11]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. Pharmacies Leave Customers Hanging When It Comes to Disposing of Antibiotics and Opioids | UC San Francisco [ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
